CMP-5 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H23Cl2N3 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C21H21N3.2ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;;/h3-13,22H,2,14-15H2,1H3;2*1H |
Clave InChI |
VWDPNMAEGCNJGR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of CMP-5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme plays a critical role in cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma. This technical guide provides an in-depth overview of the mechanism of action of CMP-5, supported by quantitative data and detailed experimental protocols. The document also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of CMP-5's biological effects.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on target proteins. These post-translational modifications are crucial for a variety of cellular functions, including transcriptional regulation, mRNA splicing, signal transduction, and the DNA damage response. PRMT5 is frequently overexpressed in a range of malignancies, including lymphoma, breast cancer, lung cancer, and colorectal cancer, where it contributes to cancer cell proliferation and survival.[1][2][3] Its oncogenic activity is often linked to the epigenetic silencing of tumor suppressor genes and the activation of pro-survival signaling pathways.[4][5]
Mechanism of Action of CMP-5
CMP-5 exerts its biological effects by selectively inhibiting the methyltransferase activity of PRMT5.[4][6] By blocking PRMT5, CMP-5 prevents the symmetric dimethylation of arginine residues on key cellular proteins, leading to a cascade of downstream effects that ultimately inhibit cancer cell growth and induce apoptosis.
Direct Inhibition of PRMT5 Methyltransferase Activity
CMP-5 acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site of PRMT5, preventing the transfer of a methyl group to its substrates. This leads to a global reduction in sDMA levels on both histone and non-histone proteins.
Downstream Signaling Pathways Affected by CMP-5
The inhibition of PRMT5 by CMP-5 modulates several critical signaling pathways that are often dysregulated in cancer.
In lymphoma cells, PRMT5 promotes survival by activating the WNT/β-catenin and AKT/GSK3β signaling pathways.[4] PRMT5 epigenetically silences antagonists of the WNT pathway, such as AXIN2 and WIF1. Inhibition of PRMT5 with CMP-5 leads to the de-repression of these antagonists, thereby inhibiting WNT/β-catenin signaling.[4] Concurrently, CMP-5 treatment decreases the levels of active phospho-AKT and inactive phospho-GSK3β, further attenuating these pro-proliferative pathways.[4] This results in the decreased transcription of WNT/β-catenin target genes, including CYCLIN D1, c-MYC, and SURVIVIN, leading to enhanced lymphoma cell death.[4]
PRMT5 also contributes to lymphomagenesis by inactivating the retinoblastoma (RB) tumor suppressor pathway and upregulating the Polycomb Repressor Complex 2 (PRC2).[5] PRMT5 epigenetically silences the RB-like protein 2 (RBL2) and indirectly promotes the phosphorylation of RB1 through the upregulation of cyclin D1.[5] Inhibition of PRMT5 leads to the reactivation of RB1 and RBL2, which in turn suppresses the expression of PRC2.[5] The downregulation of PRC2 results in the de-repression of its pro-apoptotic target genes, including CASP10, DAP1, HOXA5, and HRK, ultimately inducing lymphoma cell death.[5]
Quantitative Data
The efficacy of CMP-5 has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CMP-5 in different adult T-cell leukemia/lymphoma (ATL) and T-cell acute lymphoblastic leukemia (T-ALL) cell lines after 120 hours of treatment.
| Cell Line Type | Cell Line Name | IC50 (µM) |
| HTLV-1-infected | MT2 | 3.98 - 7.58 |
| HTLV-1-infected | HUT102 | 3.98 - 7.58 |
| ATL | KOB | 3.98 - 7.58 |
| ATL | SU9T-01 | 3.98 - 7.58 |
| ATL | KK1 | 3.98 - 7.58 |
| ATL | SO4 | 3.98 - 7.58 |
| ATL | ED | 3.98 - 7.58 |
| T-ALL | Jurkat | 32.5 - 92.97 |
| T-ALL | MOLT-4 | 32.5 - 92.97 |
| Data sourced from:[1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PRMT5 inhibitors like CMP-5. These protocols are representative and may require optimization for specific experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
CMP-5 (or other PRMT5 inhibitor)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (e.g., DMSO). Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[8]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[8]
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is a standard method to assess the on-target activity of a PRMT5 inhibitor by measuring the levels of a known PRMT5 substrate mark.
Materials:
-
Cancer cell lines
-
CMP-5 (or other PRMT5 inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA-SmD3 or anti-H4R3me2s)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the PRMT5 inhibitor. Harvest and lyse cells in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[9]
-
Normalization: Re-probe the membrane with a loading control antibody to normalize the sDMA signal.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after inhibitor treatment.
Materials:
-
Cancer cell lines
-
CMP-5 (or other PRMT5 inhibitor)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PRMT5 inhibitor for a specified time (e.g., 48 hours).[10]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[10]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
Conclusion
CMP-5 is a selective PRMT5 inhibitor that demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in non-Hodgkin's lymphoma. Its mechanism of action involves the direct inhibition of PRMT5's methyltransferase activity, leading to the modulation of key oncogenic signaling pathways, including WNT/β-catenin, AKT/GSK3β, and RB/PRC2. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CMP-5 and other PRMT5 inhibitors. Further preclinical and clinical evaluation of CMP-5 is warranted to establish its efficacy and safety as a novel cancer therapeutic.
References
- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) inhibition induces lymphoma cell death through reactivation of the retinoblastoma tumor suppressor pathway and polycomb repressor complex 2 (PRC2) silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
CMP-5 Dihydrochloride: A Technical Guide to a Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification on both histone and non-histone proteins.[1][2] Its overexpression is frequently observed in a multitude of cancers, including lymphoma, breast, lung, and colorectal cancers, and is often associated with poor prognosis.[1][3] CMP-5 dihydrochloride (B599025) is a potent, cell-permeable, and selective small-molecule inhibitor of PRMT5.[4][5][6] This document provides an in-depth technical overview of CMP-5, summarizing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Chemical Properties
CMP-5 is a carbazole-based compound supplied as a dihydrochloride salt.[5] This formulation enhances its solubility for experimental use.
| Property | Value | Reference |
| Synonyms | PRMT5 Inhibitor, CMP5, 1-(9-Ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine, 2HCl | [5] |
| Chemical Formula | C₂₁H₂₁N₃ · 2HCl | [5] |
| Molecular Weight | 388.33 g/mol (as dihydrochloride salt) | [5] |
| Appearance | Solid, yellow powder | [5] |
| Solubility | Water: 50 mg/mL, DMSO: 25 mg/mL | [5] |
Note: The molecular weight of the free base is 315.41 g/mol .[6]
Mechanism of Action
PRMT5 catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the arginine residues of its substrates, resulting in symmetric dimethylation.[2][7] This modification, particularly on histone tails (e.g., H4R3, H3R8) and spliceosomal proteins (e.g., SmD3), plays a crucial role in regulating gene expression and RNA processing.[5][7][8]
CMP-5 acts as a selective inhibitor of PRMT5.[4] It has been shown to occupy the catalytic site of human PRMT5, thereby blocking its methyltransferase activity.[5] This inhibition prevents the symmetric dimethylation of key substrates like Histone H4 at Arginine 3 (S2Me-H4R3).[4][6][9] A key feature of CMP-5 is its high selectivity for PRMT5, with no significant activity reported against other methyltransferases such as PRMT1, PRMT4, and PRMT7.[4][5][9][10]
Quantitative Data
The inhibitory activity of CMP-5 has been quantified in various cellular contexts, demonstrating its potency and selective effects.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Target Cell/Enzyme | IC₅₀ Value | Notes | Reference |
| Cell Proliferation | Human Th1 Cells | 26.9 μM | Preferentially suppresses Th1 over Th2 cells. | [9][10] |
| Cell Proliferation | Human Th2 Cells | 31.6 μM | Less sensitive to PRMT5 inhibition compared to Th1. | [9][10] |
| Enzyme Selectivity | PRMT1, PRMT4, PRMT7 | No activity | Demonstrates high selectivity for PRMT5. | [4][5] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Type | Assay | Concentration | Duration | Effect | Reference |
| Lymphoma Cells | Cell Toxicity | 0-100 μM | 24-72 hours | Selective toxicity to lymphoma cells over normal B lymphocytes. | [9][10] |
| 60A Cells | Western Blot | 40 μM | 24 hours | Decreased p-BTK and pY(416)SRC expression. | [9][10] |
| Mouse Th1 Cells | Cell Proliferation | 25 μM | 24 hours | 91% inhibition of proliferation. | [9][10] |
Biological Effects
CMP-5 exhibits distinct biological effects, primarily linked to its inhibition of PRMT5's methyltransferase activity.
-
Anti-Lymphoma Activity: CMP-5 is selectively toxic to lymphoma cells while showing limited toxicity to normal resting B lymphocytes, even after prolonged incubation.[9][10] It has been shown to prevent the transformation of B-lymphocytes driven by the Epstein-Barr virus (EBV).[4][5]
-
Immunomodulation: The compound preferentially suppresses the proliferation of human Th1 cells over Th2 cells.[9][10] This suggests a potential role for PRMT5 inhibitors in modulating T-cell-mediated immune responses.
-
Signaling Pathway Inhibition: Treatment with CMP-5 leads to a decrease in the expression of phosphorylated Bruton's tyrosine kinase (p-BTK) and phosphorylated SRC (pY(416)SRC), key components of B-cell receptor signaling pathways.[9][10]
Experimental Protocols
Reproducible and detailed methodologies are crucial for the evaluation of enzyme inhibitors. Below are summaries of key experimental protocols relevant to the characterization of CMP-5.
A. PRMT5 Enzyme Inhibition Assay
-
Objective: To determine the potency (e.g., IC₅₀) and selectivity of CMP-5 against PRMT5 and other methyltransferases.
-
Methodology:
-
Recombinant human PRMT5/MEP50 complex is incubated with a specific substrate (e.g., a histone H4-derived peptide) and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).
-
The reaction is initiated in the presence of varying concentrations of CMP-5 or a vehicle control (e.g., DMSO).
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the methylated substrate is captured, typically on a filter paper or through scintillation proximity assay (SPA) beads.
-
The amount of incorporated radioactivity is measured using a scintillation counter, which is inversely proportional to the inhibitory activity of CMP-5.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Selectivity is determined by performing the same assay with other PRMT enzymes (e.g., PRMT1, PRMT4, PRMT7).
-
B. Cell Proliferation/Viability Assay
-
Objective: To assess the effect of CMP-5 on the growth and survival of cancer cells versus normal cells.
-
Methodology:
-
Cells (e.g., lymphoma cell lines, primary B-lymphocytes) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere (if applicable), they are treated with a serial dilution of CMP-5 (e.g., 0-100 μM) for various time points (e.g., 24, 48, 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter-Glo®), or resazurin (B115843) reduction.
-
The absorbance or fluorescence is read using a plate reader.
-
Results are normalized to the vehicle-treated control cells to determine the percentage of viability or growth inhibition.
-
C. Western Blot Analysis
-
Objective: To measure the effect of CMP-5 on the methylation of specific cellular substrates and downstream signaling proteins.
-
Methodology:
-
Cells are treated with CMP-5 (e.g., 40 μM) or vehicle for a specified duration (e.g., 24 hours).
-
Following treatment, cells are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-symmetrically dimethylated H4R3 (anti-S2Me-H4R3), anti-p-BTK, anti-p-SRC, and loading controls like β-actin or GAPDH).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified to determine changes in protein levels or methylation status.
-
Conclusion
CMP-5 dihydrochloride is a valuable chemical probe for studying the biological functions of PRMT5. Its high selectivity and demonstrated efficacy in cellular models, particularly in lymphoma, underscore the therapeutic potential of targeting this enzyme.[4][9][10] The data and protocols summarized in this guide provide a comprehensive resource for researchers investigating PRMT5 biology and for professionals engaged in the development of novel epigenetic therapies. Further studies are warranted to explore its in vivo efficacy and to optimize its properties for potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRMT5 Inhibitor, CMP5 | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
CMP-5 Dihydrochloride (CAS: 2309409-79-6): A Technical Guide to a Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme in various cellular processes, and its overexpression is implicated in the pathogenesis of numerous cancers, including lymphoma and leukemia.[1][3] This technical guide provides a comprehensive overview of CMP-5 dihydrochloride, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key in vitro experiments. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound for preclinical research.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction. Dysregulation of PRMT5 activity is a hallmark of various malignancies, making it a compelling therapeutic target.
CMP-5 is a cell-permeable carbazole-based compound that demonstrates high selectivity for PRMT5, with no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1] By inhibiting the methyltransferase activity of PRMT5, CMP-5 selectively blocks the symmetric dimethylation of key substrates like histone H4 at arginine 3 (H4R3me2s).[1][2] This inhibitory action disrupts downstream signaling pathways that are essential for the proliferation and survival of cancer cells. Notably, CMP-5 has been shown to prevent the transformation of B-lymphocytes driven by the Epstein-Barr virus (EBV) while having limited toxicity on normal resting B-lymphocytes.[1]
Quantitative Data
The biological activity of CMP-5 has been evaluated in various cancer cell lines, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values from cell viability and proliferation assays are summarized in the tables below.
Table 1: In Vitro Efficacy of CMP-5 in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 120h |
| HTLV-1-infected Cell Lines | ||
| MT-2 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |
| HUT102 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |
| Adult T-cell Leukemia (ATL) Cell Lines | ||
| KOB | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |
| SU9T-01 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |
| KK1 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |
| SO4 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |
| ED | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines | ||
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 |
Data sourced from a study on the effects of PRMT5 inhibitors on ATL cell lines.[4]
Table 2: In Vitro Efficacy of CMP-5 in Human T-helper Cells
| Cell Type | Assay Type | IC50 (µM) at 24h |
| Human Th1 cells | Proliferation | 26.9 |
| Human Th2 cells | Proliferation | 31.6 |
Data sourced from a study on the effects of PRMT5 inhibitors on T-cell proliferation.[1]
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Point of Inhibition by CMP-5
The following diagram illustrates a simplified PRMT5 signaling pathway, highlighting its role in gene regulation and the point of intervention for CMP-5.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of CMP-5.
General Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for assessing the in vitro effects of CMP-5 on cancer cell lines.
References
The Discovery and Development of PRMT5 Inhibitors: A Technical Guide to CMP-5 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification of both histone and non-histone proteins, PRMT5 plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation and overexpression have been implicated in the progression of numerous cancers, making it an attractive focus for the development of targeted inhibitors.
This technical guide provides an in-depth overview of the discovery and development of PRMT5 inhibitors, with a particular focus on the carbazole-based lead compound, CMP-5. We will delve into the signaling pathways involving PRMT5, the methodologies for inhibitor discovery and characterization, and the quantitative data that underpins their therapeutic potential.
PRMT5 Signaling Pathways
PRMT5 exerts its influence on cellular function through a complex network of signaling pathways. Its methyltransferase activity impacts the function of key proteins involved in cell proliferation, survival, and differentiation. Inhibition of PRMT5 can disrupt these oncogenic signaling cascades, leading to tumor growth inhibition and apoptosis.
dot graph PRMT5_Signaling_Pathway { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes PRMT5 [label="PRMT5", fillcolor="#4285F4"]; Substrate [label="Histone & Non-Histone\nProteins", fillcolor="#FBBC05"]; sDMA [label="Symmetric Dimethylarginine\n(sDMA)", fillcolor="#34A853"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#EA4335"]; RNA_Splicing [label="Dysregulated RNA\nSplicing", fillcolor="#EA4335"]; Signal_Transduction [label="Aberrant Signal\nTransduction", fillcolor="#EA4335"]; Cancer [label="Cancer Progression", fillcolor="#202124"]; CMP5 [label="CMP-5", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
Discovery of CMP-5: A Virtual Screening Approach
CMP-5 was identified as a promising lead compound through a structure-based virtual screening of small molecules. This computational approach involved docking candidate compounds into the S-adenosylmethionine (SAM) cofactor and arginine-binding pockets of a PRMT5 homology model. Compounds with low binding energy were prioritized for further evaluation. This initial screening identified CMP-5, a carbazole-based molecule, as a hit with the potential for selective PRMT5 inhibition.[1]
dot graph Discovery_Workflow { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; // Node colors start_node [label="Virtual Screening of\nSmall Molecule Libraries", fillcolor="#4285F4", fontcolor="#FFFFFF"]; docking_node [label="Molecular Docking into\nPRMT5 Catalytic Site", fillcolor="#FBBC05", fontcolor="#202124"]; hit_id_node [label="Hit Identification\n(e.g., CMP-5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; biochem_assay_node [label="Biochemical Assays\n(IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_assay_node [label="Cellular Assays\n(sDMA levels, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sar_node [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#FBBC05", fontcolor="#202124"]; lead_opt_node [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo_node [label="In Vivo Efficacy Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start_node -> docking_node; docking_node -> hit_id_node; hit_id_node -> biochem_assay_node; biochem_assay_node -> cell_assay_node; cell_assay_node -> sar_node; sar_node -> lead_opt_node; lead_opt_node -> invivo_node; } Caption: General experimental workflow for the discovery and development of PRMT5 inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of CMP-5 and other notable PRMT5 inhibitors. The data highlights the potency of these compounds against various cancer cell lines.
Table 1: Cellular IC50 Values of CMP-5 in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 120h |
| HTLV-1 Infected | ||
| MT2 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 7.58 |
| HUT102 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 7.58 |
| ATL Cell Lines | ||
| KOB | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |
| SU9T-01 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |
| KK1 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |
| SO4 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |
| ED | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |
| Primary ATL Patient Cells | Adult T-Cell Leukemia/Lymphoma | 23.94 - 33.12 |
Data sourced from a study on PRMT5 inhibition in Adult T-Cell Leukemia/Lymphoma.[1]
Table 2: Comparative Cellular IC50 Values of PRMT5 Inhibitors
| Inhibitor | Cancer Type | Cell Line | Cellular IC50 (nM) |
| EPZ015666 | Mantle Cell Lymphoma | Z-138 | 170 |
| Mantle Cell Lymphoma | Maver-1 | 240 | |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | 8 |
| DLBCL | Pfeiffer | 10 | |
| JNJ-64619178 | Lung Cancer | NCI-H522 | 0.4 |
| Breast Cancer | MDA-MB-468 | 1.3 |
Note: This table provides a selection of reported IC50 values for comparison. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PRMT5 inhibitors. Below are protocols for key experiments cited in the characterization of compounds like CMP-5.
Biochemical PRMT5 Activity Assay (Radiometric)
This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
[³H]-SAM
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in the assay buffer.
-
Add the test inhibitor (e.g., CMP-5) at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay quantifies the levels of sDMA on cellular proteins, a direct pharmacodynamic marker of PRMT5 activity, following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor (e.g., CMP-5)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against sDMA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with varying concentrations of the PRMT5 inhibitor for a specified duration (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to normalize the sDMA signal.
-
Quantify the band intensities to determine the dose-dependent reduction in sDMA levels.
Cell Viability Assay (MTT-based)
This colorimetric assay assesses the effect of the PRMT5 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor (e.g., CMP-5)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The discovery of CMP-5 through virtual screening has provided a valuable scaffold for the development of potent and selective PRMT5 inhibitors. The data presented herein demonstrates the anti-proliferative effects of PRMT5 inhibition in various cancer models. The detailed experimental protocols serve as a guide for the continued investigation and characterization of novel PRMT5-targeting compounds.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing inhibitors to improve their in vivo efficacy and safety profiles. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and the successful clinical translation of PRMT5 inhibitors as a targeted cancer therapy. The exploration of combination therapies, where PRMT5 inhibitors are used in conjunction with other anti-cancer agents, also holds significant promise for overcoming drug resistance and improving patient outcomes.
References
The Epigenetic Regulator CMP-5 Dihydrochloride: A Technical Overview of its Impact on Histone Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CMP-5, a first-in-class, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Contrary to potential misconceptions linking it to lysine (B10760008) methylation, CMP-5 selectively targets PRMT5, a type II arginine methyltransferase, thereby impeding the symmetric dimethylation of arginine residues on histone tails, most notably Histone H4 Arginine 3 (H4R3me2s). This document details the mechanism of action of CMP-5, presents quantitative data on its inhibitory activity, outlines comprehensive experimental protocols for its characterization, and visualizes its molecular pathway and experimental workflows. This guide is intended to serve as a critical resource for researchers investigating epigenetic modulation and for professionals in the field of drug development targeting PRMT5-dysregulated pathologies, such as specific B-cell lymphomas.
Introduction: Targeting Histone Arginine Methylation
Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, histone arginine methylation, catalyzed by the PRMT family, is a critical regulatory mechanism. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues (sDMA) on both histone and non-histone proteins.[1] A key substrate for PRMT5 is Histone H4, which it symmetrically dimethylates at arginine 3 (H4R3me2s), a mark generally associated with transcriptional repression.[2][3][4][5]
Dysregulation and overexpression of PRMT5 have been implicated in the progression of various cancers, including Epstein-Barr virus (EBV)-driven lymphomas, where it is essential for the transformation and maintenance of the malignant phenotype.[2][5] This has positioned PRMT5 as a compelling therapeutic target. CMP-5 was developed as a potent and selective small-molecule inhibitor of PRMT5, designed to block its methyltransferase activity and represents a novel therapeutic strategy for cancers dependent on PRMT5 activity.[3][5][6]
Mechanism of Action of CMP-5
CMP-5 functions as a direct inhibitor of PRMT5's catalytic activity. By targeting the PRMT5 enzyme, it prevents the transfer of methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to arginine residues on histone substrates. The primary, well-characterized downstream epigenetic consequence is the selective blockade of symmetric dimethylation of H4R3 (S2Me-H4R3).[3][4] This inhibition leads to a global reduction in H4R3me2s marks, which in turn can derepress key tumor suppressor genes silenced during lymphomagenesis.[2] Studies have shown that CMP-5 shows no significant activity against other methyltransferases like PRMT1, PRMT4, and PRMT7, highlighting its specificity.[4]
Quantitative Data: Inhibitory Activity of CMP-5
The potency of CMP-5 has been evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy. The tables below summarize the reported IC50 values for CMP-5 in different human cell lines.
Table 1: IC50 Values of CMP-5 in T-Cell Lines
| Cell Line Type | Cell Line(s) | IC50 (µM) | Reference |
|---|---|---|---|
| Human Th1 Cells | - | 26.9 | [4] |
| Human Th2 Cells | - | 31.6 | [4] |
| HTLV-1 Infected | MT2, HUT102 | 3.98 - 7.58 | [7] |
| ATL Cell Lines | KOB, SU9T-01, KK1, SO4, ED | 3.98 - 7.58 |[7] |
Table 2: IC50 Values of CMP-5 in Patient-Derived Cells
| Cell Type | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|
| Acute-type ATL Patient Cells | 120 hours | 23.94 - 33.12 | [8] |
| Healthy PBMCs (Control) | 120 hours | 58.08 |[8] |
ATL: Adult T-cell Leukemia/Lymphoma; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of PRMT5 inhibitors like CMP-5. These protocols are based on established methods in the field.
Protocol for Western Blot Analysis of H4R3me2s
This protocol details the assessment of CMP-5's cellular activity by measuring the levels of the PRMT5-specific histone mark, H4R3me2s.
1. Cell Treatment and Lysis:
-
Seed cells (e.g., lymphoma cell lines) at an appropriate density in 6-well plates.
-
Treat cells with varying concentrations of CMP-5 (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest cells by scraping and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Separate the protein samples on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for symmetric dimethylated H4R3 (anti-H4R3me2s) overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1,000.
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control, such as total Histone H4 or β-actin.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5,000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the H4R3me2s signal to the loading control.
Protocol for In Vitro PRMT5 Enzyme Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of CMP-5 on the enzymatic activity of recombinant PRMT5.
1. Reagents and Materials:
-
Recombinant human PRMT5/MEP50 enzyme complex.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Histone H4 peptide or full-length recombinant Histone H4 as substrate.
-
CMP-5 dihydrochloride (B599025) dissolved in DMSO.
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT.
-
Scintillation fluid and microplates (e.g., phosphocellulose filter plates).
2. Assay Procedure:
-
Prepare a reaction mixture in the wells of a microplate containing assay buffer, a fixed concentration of PRMT5/MEP50 enzyme (e.g., 50 nM), and the histone substrate (e.g., 2-5 µM).
-
Add CMP-5 in a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction for a defined period (e.g., 60-90 minutes) at 30°C or 37°C, ensuring the reaction is within the linear range.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
3. Detection and Data Analysis:
-
Spot the reaction mixture onto phosphocellulose filter paper or use a filter plate to capture the radiolabeled histone substrate.
-
Wash the filters extensively to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each CMP-5 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of Workflows and Pathways
Conclusion
CMP-5 is a specific and potent inhibitor of PRMT5, representing a valuable chemical probe for studying the role of histone arginine methylation in cellular processes and a promising therapeutic lead. Its mechanism of action centers on the direct inhibition of PRMT5's methyltransferase activity, leading to a reduction in the repressive H4R3me2s mark. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate PRMT5 inhibition. The continued study of CMP-5 and next-generation PRMT5 inhibitors will be crucial in elucidating the therapeutic potential of targeting this key epigenetic regulator in oncology and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity Profile of CMP-5 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CMP-5 dihydrochloride (B599025) has emerged as a valuable chemical probe for interrogating the biological functions of Protein Arginine Methyltransferase 5 (PRMT5). As a potent and selective inhibitor of PRMT5, CMP-5 offers a powerful tool to investigate the therapeutic potential of targeting this enzyme in various diseases, particularly in oncology. This technical guide provides a comprehensive overview of the selectivity profile of CMP-5 dihydrochloride, detailed experimental methodologies for its characterization, and a visual representation of the key signaling pathways it modulates.
Data Presentation: Quantitative Selectivity and Potency
This compound has been characterized as a potent and specific inhibitor of PRMT5. While a comprehensive screening against a wide panel of methyltransferases and kinases is not publicly available, existing data demonstrates its selectivity for PRMT5 over other closely related enzymes.
| Target Enzyme | Activity | Reference |
| PRMT5 | Potent Inhibition | [1][2] |
| PRMT1 | No Activity | [1] |
| PRMT4 (CARM1) | No Activity | [1] |
| PRMT7 | No Activity | [1] |
Cellular Potency:
The inhibitory effects of CMP-5 have been quantified in different cell types, highlighting its differential impact on T-helper cell subsets.
| Cell Type | IC50 Value | Reference |
| Human Th1 cells | 26.9 μM | [1] |
| Human Th2 cells | 31.6 μM | [1] |
Core Signaling Pathways Modulated by this compound
CMP-5, through its inhibition of PRMT5, impacts critical signaling pathways involved in B-cell proliferation and transformation, particularly in the context of Epstein-Barr virus (EBV)-driven lymphomas. PRMT5 has been shown to be a key regulator of B-cell receptor (BCR) signaling.
B-Cell Receptor (BCR) Signaling and PRMT5
The following diagram illustrates the central role of PRMT5 in the BCR signaling cascade and the mechanism by which CMP-5 exerts its effects.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of CMP-5 on PRMT5.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and cellular effects of this compound. These protocols are based on established methods for evaluating PRMT5 inhibitors.
PRMT5 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of CMP-5 on the enzymatic activity of PRMT5.
Workflow:
Caption: Workflow for a PRMT5 enzymatic inhibition assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) or unlabeled SAM
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assay) or specific antibody for methylated substrate (for non-radioactive assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme complex.
-
Add the diluted CMP-5 or vehicle control (e.g., DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate, wash, and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each CMP-5 concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of CMP-5 on the viability and proliferation of cancer cells.
Workflow:
Caption: Workflow for a cellular proliferation (MTT) assay.
Materials:
-
Lymphoma or other cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Target Engagement
This method is used to confirm that CMP-5 inhibits PRMT5 activity within cells by measuring the levels of symmetric dimethylarginine (sDMA) on target proteins, such as histones.
Procedure:
-
Treat cells with various concentrations of CMP-5 for a specified time.
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for sDMA or a specific methylated histone mark (e.g., H4R3me2s).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
This technical guide provides a foundational understanding of the selectivity and mechanism of action of this compound. For researchers and drug development professionals, CMP-5 serves as a critical tool for elucidating the role of PRMT5 in health and disease, paving the way for the development of novel therapeutic strategies. Further studies with broader selectivity profiling will continue to refine our understanding of this important chemical probe.
References
In Vitro Characterization of CMP-5 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive in vitro characterization of CMP-5 dihydrochloride, summarizing its biological activity, mechanism of action, and effects on key signaling pathways. The information is compiled from publicly available data sheets and research summaries, offering a technical guide for researchers and drug development professionals interested in the therapeutic potential of PRMT5 inhibition.
Biological Activity
This compound is a highly specific inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes through the methylation of arginine residues on histone and non-histone proteins. In vitro studies have demonstrated its selective inhibitory action and its effects on various cell types.
Enzymatic Activity and Selectivity
This compound demonstrates potent inhibition of PRMT5 methyltransferase activity. A key substrate for PRMT5 is Histone H4, where it symmetrically dimethylates Arginine 3 (H4R3me2s). CMP-5 selectively blocks the S2Me-H4R3 mark.[1][2][3][4] Importantly, it shows no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7, highlighting its specificity.[1][2][3]
Cellular Activity
The inhibitory effects of this compound have been observed in various cell-based assays, demonstrating its cell permeability and on-target engagement.
| Cell Line/Type | Treatment Conditions (Concentration; Time) | Observed Effect | IC50 |
| Lymphoma Cells | 0-100 µM; 24-72 hours | Selective toxicity to lymphoma cells with limited toxicity to normal resting B lymphocytes. | Not specified |
| Human Th1 Cells | 0-40 µM; 24 hours | Preferential suppression of proliferation (43% inhibition). | 26.9 µM |
| Human Th2 Cells | 0-40 µM; 24 hours | Lower suppression of proliferation compared to Th1 cells (9% inhibition). | 31.6 µM |
| Mouse Th1 Cells | 25 µM; 24 hours | 91% inhibition of proliferation. This effect can be rescued by the addition of IL-2. | Not specified |
| 60A Cells | 40 µM; 24 hours | Decrease in the expression of phosphorylated Bruton's tyrosine kinase (p-BTK) and phosphorylated Src (pY(416)SRC). | Not specified |
Table 1: Summary of in vitro cellular activities of this compound.[1][2]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on target proteins, which in turn affects downstream signaling pathways and cellular functions.
PRMT5 Inhibition
The primary mechanism of action is the direct inhibition of PRMT5's methyltransferase function. This prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone substrates.
Figure 1: Mechanism of PRMT5 inhibition by CMP-5.
Downstream Signaling Effects
Inhibition of PRMT5 by CMP-5 has been shown to impact downstream signaling pathways, particularly those involved in B-cell receptor and T-cell activation.
In 60A cells, treatment with CMP-5 resulted in a decrease in the phosphorylation of Bruton's tyrosine kinase (BTK) and Src family kinases.[1][2] BTK is a critical component of B-cell receptor signaling, while Src kinases are involved in a multitude of signaling cascades, including T-cell receptor signaling.
Figure 2: Downstream signaling effects of CMP-5.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the available data allows for the outlining of general methodologies for key in vitro experiments.
Cell Proliferation Assay
This assay is used to determine the effect of CMP-5 on the proliferation of different cell types.
Figure 3: Workflow for a cell proliferation assay.
Methodology Outline:
-
Cell Culture: Lymphoma cells, human Th1/Th2 cells, or mouse Th1 cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Treatment: A dilution series of this compound (e.g., 0-100 µM) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as a colorimetric assay (e.g., MTS or XTT) that measures metabolic activity, or by direct cell counting.
-
Data Analysis: The results are analyzed to determine the percentage of proliferation inhibition and to calculate IC50 values.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to measure the levels of specific phosphorylated proteins, such as p-BTK and pY(416)SRC, to assess the effect of CMP-5 on signaling pathways.
Methodology Outline:
-
Cell Treatment: Cells (e.g., 60A cells) are treated with a specific concentration of this compound (e.g., 40 µM) or a vehicle control for a defined time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of total protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-BTK, anti-pY(416)SRC) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative change in protein phosphorylation levels.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective inhibitor of PRMT5. Its ability to suppress the proliferation of specific cancer and immune cell types, coupled with its defined mechanism of action on the PRMT5 enzyme and downstream signaling molecules, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other PRMT5 inhibitors.
References
Preliminary Studies on the Therapeutic Potential of CMP-5 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 dihydrochloride (B599025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising therapeutic candidate in preclinical studies. This technical guide provides an in-depth overview of the current understanding of CMP-5's therapeutic potential, focusing on its mechanism of action, impact on key signaling pathways, and quantitative data from preliminary in-vitro and in-vivo experiments. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2]
CMP-5 is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT5.[3] While the dihydrochloride salt form is utilized for formulation purposes, the active pharmacological entity is the CMP-5 molecule. This guide will focus on the therapeutic effects attributed to the inhibition of PRMT5 by CMP-5.
Mechanism of Action
CMP-5 exerts its therapeutic effects by directly inhibiting the methyltransferase activity of PRMT5.[3] By binding to PRMT5, CMP-5 prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to its protein substrates. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels, altering the function of key proteins involved in oncogenic pathways.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on CMP-5.
Table 1: In-Vitro Efficacy of CMP-5
| Cell Type | Assay | Parameter | Value | Reference |
| Human Th1 Cells | Proliferation Assay | IC50 | 3.7 µM | [5] |
| Human Th2 Cells | Proliferation Assay | IC50 | 9.2 µM | [5] |
| 60A Lymphoma Cells | Western Blot | p-BTK expression | Decreased at 40 µM | [3] |
| 60A Lymphoma Cells | Western Blot | pY(416)SRC expression | Decreased at 40 µM | [3] |
Signaling Pathways
PRMT5 inhibition by CMP-5 has been shown to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.
B-Cell Receptor (BCR) Signaling Pathway
In B-cell malignancies, PRMT5 is upregulated by B-cell receptor (BCR) signaling.[6] The BCR pathway is crucial for B-cell development and activation, and its aberrant signaling is a hallmark of many lymphomas. Key components of this pathway include Bruton's tyrosine kinase (BTK) and Src family kinases (SRC). Preliminary data indicates that treatment with CMP-5 leads to a decrease in the phosphorylation of both BTK and SRC, suggesting that PRMT5 inhibition can disrupt this oncogenic signaling cascade.[3]
Caption: BCR Signaling and CMP-5 Inhibition.
PI3K/AKT/mTOR and ERK Signaling Pathways
Studies on PRMT5 inhibitors have revealed a broader impact on cell signaling, including the PI3K/AKT/mTOR and ERK pathways.[7] These pathways are central regulators of cell growth, metabolism, and survival. The positive feedback loop between PRMT5 and the PI3K/AKT pathway in lymphoma cells highlights a potential mechanism for the anti-proliferative effects of CMP-5.[6]
Caption: Growth Factor Signaling and PRMT5.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of CMP-5.
In-Vitro PRMT5 Enzymatic Assay
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of CMP-5.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-3H]methionine
-
CMP-5 dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction tube, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the diluted CMP-5 or vehicle control (DMSO).
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: In-Vitro PRMT5 Enzymatic Assay Workflow.
Th1/Th2 Cell Proliferation Assay (BrdU-ELISA Method)
This assay determines the effect of CMP-5 on the proliferation of human Th1 and Th2 cells.
-
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Th1 and Th2 differentiation media and cytokines
-
This compound
-
Phytohemagglutinin (PHA)
-
BrdU Labeling and Detection Kit
-
Microplate reader
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Differentiate PBMCs into Th1 and Th2 subtypes using appropriate cytokine cocktails for several days.
-
Seed the differentiated Th1 and Th2 cells into 96-well plates.
-
Treat the cells with a range of concentrations of this compound or vehicle control for 24 hours.
-
Add PHA to stimulate cell proliferation.
-
Add BrdU labeling solution to each well and incubate overnight.
-
Fix the cells and add the anti-BrdU-POD antibody conjugate.
-
Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 values.[8]
-
Western Blot Analysis for p-BTK and p-SRC
This protocol is for detecting changes in the phosphorylation status of BTK and SRC in lymphoma cells following CMP-5 treatment.
-
Materials:
-
Lymphoma cell line (e.g., 60A)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (p-BTK), anti-phospho-SRC (pY416), anti-total BTK, anti-total SRC, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat lymphoma cells with this compound (e.g., 40 µM) or vehicle control for 24 hours.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.[9][10]
-
References
- 1. Role of PRMT1 and PRMT5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PRMT5 is upregulated by B-cell receptor signaling and forms a positive-feedback loop with PI3K/AKT in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proliferation and TH1/TH2 Cytokine Production in Human Peripheral Blood Mononuclear Cells after Treatment with Cypermethrin and Mancozeb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Methodological & Application
Application Notes and Protocols for CMP-5 Dihydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This enzymatic activity is crucial for various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[4] Dysregulation and overexpression of PRMT5 are implicated in the pathogenesis of various cancers, including B-cell lymphomas and adult T-cell leukemia/lymphoma (ATL), making it a compelling therapeutic target.[5][6][7] CMP-5 acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[6] These application notes provide a comprehensive guide for the utilization of CMP-5 dihydrochloride in cell-based assays to investigate its biological effects and therapeutic potential.
Data Presentation
In Vitro Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CMP-5 in various cancer cell lines, providing a reference for determining effective concentrations in experimental setups.
| Cell Line Type | Cell Line Name | IC50 (µM) at 120h | Reference |
| HTLV-1-infected | MT2 | 21.65 | [6] |
| HTLV-1-infected | HUT102 | 11.69 | [6] |
| Adult T-cell Leukemia/Lymphoma (ATL) | KOB | 10.33 | [6] |
| Adult T-cell Leukemia/Lymphoma (ATL) | SU9T-01 | 3.98 | [6] |
| Adult T-cell Leukemia/Lymphoma (ATL) | KK1 | 10.02 | [6] |
| Adult T-cell Leukemia/Lymphoma (ATL) | SO4 | 8.87 | [6] |
| Adult T-cell Leukemia/Lymphoma (ATL) | ED | 11.23 | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 32.5 | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT4 | 92.97 | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MKB1 | 58.76 | [6] |
Signaling Pathways
PRMT5 Signaling Pathway and Inhibition by CMP-5
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store this compound as a solid at -20°C. For long-term storage, -80°C is recommended.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTS-based)
This protocol is designed to determine the effect of CMP-5 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Jurkat, MOLT4, or other lymphoma/leukemia cell lines)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of CMP-5 in complete culture medium to create a dose-response curve (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted CMP-5 or vehicle control to the appropriate wells.
-
Incubate the plate for a desired time period (e.g., 72, 96, or 120 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[8]
Protocol 2: Western Blotting for Target Engagement
This protocol is used to assess the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins, such as SmBB'.
Materials:
-
Cell lysates from CMP-5-treated and control cells
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-SmBB', anti-PRMT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of CMP-5 for a specified time (e.g., 48 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control to determine the reduction in SDMA levels.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in cells following treatment with CMP-5.
Materials:
-
CMP-5 treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CMP-5 at various concentrations for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour to determine the percentage of apoptotic cells.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Upregulation and Its Oncogenic Role in Diffuse Large B Cell Lymphoma - ProQuest [proquest.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Carboxymethyl Pachyman (CMP-5) in In Vivo Animal Studies
A Note on Terminology: Publicly available research predominantly refers to "Carboxymethyl Pachyman" (CMP) and its fractions (CMP-1, CMP-2, etc.). One study has coded five different carboxymethylated pachyman variants as CMP1 through CMP5 based on their degree of substitution.[1] This document assumes that "CMP-5 dihydrochloride" refers to a specific salt form of one such highly substituted Carboxymethyl Pachyman. The following protocols are based on studies using CMP and its related fractions and should be adapted based on the specific characteristics of CMP-5 dihydrochloride (B599025).
Introduction
Carboxymethyl Pachyman (CMP) is a water-soluble derivative of pachyman, a polysaccharide extracted from Poria cocos.[2][3] CMP has garnered significant interest for its therapeutic potential, demonstrating immunomodulatory, anti-inflammatory, and anti-tumor activities in various preclinical models.[2][3][4] These application notes provide detailed protocols for the in vivo administration of CMP in rodent models, based on published research.
Mechanism of Action
CMP is believed to exert its biological effects through the modulation of several key signaling pathways. Its immunomodulatory effects are, in part, mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[3] In the context of mitigating chemotherapy-induced intestinal mucositis, CMP has been shown to regulate the NF-κB, Nrf2-ARE, and MAPK/P38 pathways.[4]
dot digraph "CMP Signaling Pathways" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Potential Signaling Pathways of Carboxymethyl Pachyman (CMP)"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes CMP [label="CMP", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Response [label="Immunomodulatory\nEffects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_P38 [label="MAPK/P38", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2-ARE", fillcolor="#FBBC05", fontcolor="#202124"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant\nResponse", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CMP -> TLR4 [label="Activates"]; TLR4 -> MyD88; MyD88 -> NFkB; NFkB -> Immune_Response; CMP -> MAPK_P38 [label="Regulates"]; CMP -> Nrf2 [label="Regulates"]; MAPK_P38 -> Anti_Inflammatory; Nrf2 -> Antioxidant; NFkB -> Anti_Inflammatory; } .dot Caption: Potential Signaling Pathways of Carboxymethyl Pachyman (CMP).
In Vivo Experimental Protocols
The following are generalized protocols for in vivo studies with CMP in mice, based on published literature. Researchers should optimize these protocols for their specific experimental design and animal model.
Animal Models
-
Immunosuppressed Model: Immunosuppression can be induced in mice (e.g., BALB/c or C57BL/6) by intraperitoneal injection of cyclophosphamide (B585) (CTX).
-
Tumor-Bearing Model: Syngeneic tumor models, such as CT26 colon carcinoma cells implanted in BALB/c mice, are commonly used to evaluate the anti-tumor effects of CMP.[2]
Preparation of CMP Solution
-
Dissolution: Dissolve this compound in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired concentration. Due to its carboxymethylation, CMP has good water solubility.[3]
-
Vehicle Control: The vehicle control group should receive the same volume of saline or PBS without the dissolved CMP.
Administration Routes and Dosages
CMP has been effectively administered in mice via oral gavage and intraperitoneal injection.
-
Oral Gavage:
-
Intraperitoneal (IP) Injection:
-
Dosage: While less common for CMP alone, it has been used in combination therapies. For instance, in a study with CTX, CMP was administered orally while CTX was given via IP injection.[5] If direct IP administration of CMP is required, dosage optimization is necessary.
-
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow for In Vivo CMP Studies"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5, color="#5F6368"];
// Nodes A [label="Animal Acclimatization\n(1 week)"]; B [label="Model Induction\n(e.g., Tumor Implantation\nor CTX Injection)"]; C [label="Group Randomization"]; D [label="CMP Administration\n(Daily, e.g., 14 days)"]; E [label="Monitoring\n(Body Weight, Tumor Size, etc.)"]; F [label="Sample Collection\n(Blood, Tissues)"]; G [label="Data Analysis"];
// Edges A -> B; B -> C; C -> D; D -> E [style=dashed]; E -> D; D -> F; F -> G; } .dot Caption: General Experimental Workflow for In Vivo CMP Studies.
Data Collection and Analysis
Quantitative Data
The following tables summarize the types of quantitative data that can be collected in in vivo studies with CMP.
Table 1: Immunomodulatory Effects of CMP in Cyclophosphamide (CTX)-Induced Immunosuppressed Mice
| Parameter | Control Group | CTX Model Group | CTX + CMP (100 mg/kg) | CTX + CMP (200 mg/kg) |
| Spleen Index (mg/g) | Baseline | Increased | Reduced | Reduced |
| Thymus Index (mg/g) | Baseline | Decreased | No Significant Effect | No Significant Effect |
| Serum TNF-α (pg/mL) | Baseline | Decreased | Increased | Increased |
| Serum IL-2 (pg/mL) | Baseline | Decreased | Increased | Increased |
| Serum IL-6 (pg/mL) | Baseline | Decreased | Increased | Increased |
| Serum IFN-γ (pg/mL) | Baseline | Decreased | Increased | Increased |
| Serum IgA (mg/mL) | Baseline | Decreased | Increased | Increased |
| Serum IgG (mg/mL) | Baseline | Decreased | Increased | Increased |
Data presented in this table are qualitative representations of expected outcomes based on published studies.[3][6]
Table 2: Effects of CMP on Tumor Growth and Immune Organs in CT26 Tumor-Bearing Mice
| Parameter | Control Group | Tumor Model Group | Tumor + CMP (200 mg/kg) |
| Tumor Volume (mm³) | N/A | Increased | Decreased |
| Spleen Index (mg/g) | Baseline | Increased | Reduced |
| Thymus Index (mg/g) | Baseline | Decreased | Increased |
Data presented in this table are qualitative representations of expected outcomes based on published studies.[5]
Histopathological Analysis
At the end of the study, organs such as the spleen, thymus, and tumor tissue should be collected for histopathological analysis to assess changes in tissue morphology and cellular infiltration.
Conclusion
Carboxymethyl Pachyman (CMP) and its derivatives like CMP-5 represent promising therapeutic agents for a range of conditions, particularly those involving immune dysregulation and cancer. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of these compounds. Careful consideration of the specific animal model, dosage, and administration route is crucial for obtaining reliable and reproducible results.
References
- 1. Effects of degree of carboxymethylation on physicochemical and biological properties of pachyman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Carboxymethyl Pachymaran with Different Molecular Weights Based on Immunomodulatory and Gut Microbiota | MDPI [mdpi.com]
- 3. Immunomodulatory Activity of Carboxymethyl Pachymaran on Immunosuppressed Mice Induced by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxymethyl pachyman (CMP) reduces intestinal mucositis and regulates the intestinal microflora in 5-fluorouracil-treated CT26 tumour-bearing mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Antitumor Activity of Carboxymethyl Pachymaran with Different Molecular Weights Based on Immunomodulatory and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Carboxymethyl Pachymaran with Different Molecular Weights Based on Immunomodulatory and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended solvent for dissolving CMP-5 dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a dihydrochloride salt, it is formulated to enhance aqueous solubility, facilitating its use in a variety of experimental settings. These application notes provide detailed protocols for the dissolution and use of CMP-5 dihydrochloride, along with relevant technical data to support your research.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N/A | N/A |
| Synonyms | This compound | [1] |
| CAS Number | 2309409-79-6 | [1] |
| Molecular Formula | N/A | N/A |
| Molecular Weight | N/A | N/A |
| Appearance | Solid powder | [2] |
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. It is recommended to use fresh solutions for experiments. Stock solutions in DMSO can be stored at -20°C for short periods, though stability in aqueous solutions over time should be validated for specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | The free base is soluble in DMSO. The dihydrochloride salt is expected to have similar or better solubility. |
| Water | Soluble | As a dihydrochloride salt, aqueous solubility is enhanced compared to the free base. Empirical determination of the maximum concentration is recommended for your specific stock solution. |
| PBS (pH 7.4) | Soluble | Suitable for most cell-based assay working solutions. |
| Ethanol | Sparingly Soluble | Not a recommended primary solvent. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Protocol:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Add the working solutions to your cell cultures and proceed with your experimental protocol.
Signaling Pathway and Experimental Workflow
PRMT5 Signaling Pathway
The following diagram illustrates the role of PRMT5 in histone methylation and how it is inhibited by CMP-5.
Caption: PRMT5 signaling pathway and its inhibition by CMP-5.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the effect of CMP-5 on cell proliferation.
Caption: A general experimental workflow for a cell-based assay using CMP-5.
Solvent Selection Logic
This diagram illustrates the decision-making process for selecting an appropriate solvent for this compound.
Caption: Logic diagram for selecting a solvent for this compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for CMP-5 Dihydrochloride in PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CMP-5 dihydrochloride (B599025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in research and drug development. This document details the optimal concentrations for PRMT5 inhibition, provides step-by-step experimental protocols, and illustrates key signaling pathways and experimental workflows.
Quantitative Data Summary
The optimal concentration of CMP-5 dihydrochloride for PRMT5 inhibition varies depending on the cell type and the specific experimental endpoint. The following table summarizes the effective concentrations and IC50 values reported in various studies.
| Cell Line/System | Assay Type | Concentration/IC50 | Duration of Treatment | Reference |
| Lymphoma cells | Cell Viability | 0-100 µM | 24-72 hours | [1] |
| 60A cells | Protein Expression (p-BTK) | 40 µM | 24 hours | [1] |
| Human Th1 cells | Proliferation | IC50: 26.9 µM | 24 hours | [1] |
| Human Th2 cells | Proliferation | IC50: 31.6 µM | 24 hours | [1] |
| Mouse Th1 cells | Proliferation | 25 µM (91% inhibition) | 24 hours | [1] |
| HTLV-1 infected T-cells (MT2, HUT102) | Cell Proliferation | IC50: 3.98 - 7.58 µM | Not Specified | [2] |
| Adult T-Cell Leukemia/Lymphoma (ATL) cell lines | Cell Proliferation | IC50: 3.98 - 7.58 µM | Not Specified | [2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | Cell Proliferation | IC50: 13.06 - 22.72 µM | Not Specified | [2] |
| Prostate Cancer (LNCaP) | Cell Proliferation | IC50: 430.2 nM | Not Specified | [2] |
PRMT5 Signaling Pathways and Inhibition by this compound
PRMT5 is a key regulator of various cellular processes through its methyltransferase activity. It primarily catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, influencing gene expression, RNA splicing, and signal transduction.[1] Inhibition of PRMT5 by this compound can modulate several oncogenic signaling pathways.
WNT/β-catenin and AKT/GSK3β Signaling
PRMT5 promotes the survival of lymphoma cells by activating WNT/β-catenin and AKT/GSK3β signaling pathways.[3] It achieves this by epigenetically silencing antagonists of the WNT pathway, such as AXIN2, WIF1, DKK1, and DKK3.[3][4] Inhibition of PRMT5 with CMP-5 leads to the derepression of these antagonists, resulting in decreased levels of active phospho-AKT and inactive phospho-GSK3β.[3] This ultimately reduces the transcription of WNT/β-catenin target genes like CYCLIN D1, c-MYC, and SURVIVIN, leading to enhanced lymphoma cell death.[3][5]
Caption: PRMT5's role in WNT/β-catenin and AKT/GSK3β signaling and its inhibition by CMP-5.
cGAS/STING and NLRC5 Pathways
PRMT5 also plays a role in modulating the anti-tumor immune response by controlling the cGAS/STING and NLRC5 pathways.[6][7] PRMT5-mediated methylation of IFI16, a component of the cGAS/STING pathway, attenuates the expression of interferons and chemokines in response to cytosolic DNA.[6][7] Additionally, PRMT5 can inhibit the transcription of NLRC5, a key regulator of MHC class I antigen presentation.[6][7] By inhibiting PRMT5, CMP-5 can potentially enhance anti-tumor immunity.
Caption: PRMT5's inhibitory role in cGAS/STING and NLRC5 pathways.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Cell Viability Assay (MTT-based)
This protocol is to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 100 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72 to 120 hours).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for PRMT5 Target Methylation
This protocol allows for the assessment of PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-H4R3me2s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest cells and lyse them in RIPA buffer.[9]
-
Determine protein concentration using the BCA assay.[9]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[9]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[9]
-
Quantify band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a general workflow for determining the optimal concentration and validating the inhibitory effect of this compound on PRMT5.
Caption: A typical experimental workflow for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Detecting PRMT5 Inhibition by CMP-5: A Detailed Western Blot Protocol
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for utilizing Western blotting to detect the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by the small molecule inhibitor, CMP-5. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in cellular processes such as gene transcription, RNA splicing, and signal transduction.[1] Its dysregulation is implicated in various cancers, making it a key therapeutic target.[1]
CMP-5 is a potent and selective inhibitor of PRMT5, acting by blocking its methyltransferase activity.[2] This protocol details the methodology to assess the efficacy of CMP-5 by monitoring the levels of total PRMT5 and the methylation status of its downstream targets.
Key PRMT5 Targets and Signaling Pathways
PRMT5 is involved in multiple signaling pathways crucial for cell proliferation and survival. A primary downstream indicator of PRMT5 activity is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a modification directly catalyzed by PRMT5.[3] Inhibition of PRMT5 by CMP-5 is expected to decrease the levels of H4R3me2s without necessarily altering the total protein levels of PRMT5.
dot
Caption: Signaling pathway of PRMT5 inhibition by CMP-5.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of CMP-5 on cell viability and its potential impact on PRMT5 substrate methylation.
Table 1: In Vitro Inhibitory Activity of CMP-5
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Th1 cells | Cell Proliferation | 26.9 | [4] |
| Human Th2 cells | Cell Proliferation | 31.6 | [4] |
| Mouse Th1 cells | Cell Proliferation | ~25 (91% inhibition) | [4] |
| Lymphoma cells | Cell Viability | Not specified (selectively toxic) | [4] |
Table 2: Expected Quantitative Western Blot Results for CMP-5 Treatment
| Treatment | Target Protein | Expected Change in Band Intensity (Compared to Control) |
| CMP-5 (Dose-dependent) | Total PRMT5 | No significant change |
| CMP-5 (Dose-dependent) | H4R3me2s | Dose-dependent decrease |
| CMP-5 (Dose-dependent) | Loading Control (e.g., β-actin, GAPDH) | No significant change |
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to assess PRMT5 inhibition by CMP-5.
Experimental Workflow
dot
Caption: Step-by-step workflow for the Western blot protocol.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of CMP-5 (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Anti-PRMT5 antibody (to detect total PRMT5 levels)
-
Anti-symmetric di-methyl Arginine (H4R3me2s) antibody (to detect PRMT5 activity)
-
Anti-β-actin or Anti-GAPDH antibody (as a loading control)
-
-
8. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
9. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
10. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
11. Data Analysis and Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (PRMT5 and H4R3me2s) to the intensity of the loading control band.
-
Compare the normalized intensities of the CMP-5 treated samples to the vehicle control to determine the effect of the inhibitor.
References
Application Notes and Protocols for Studying Epstein-Barr Virus (EBV) Driven Lymphomas with CMP-5 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is a significant etiological agent in several B-cell malignancies, including Burkitt lymphoma, Hodgkin lymphoma, and post-transplant lymphoproliferative disorders. EBV establishes a latent infection within B-cells, expressing a set of viral proteins that hijack cellular signaling pathways to promote cell survival, proliferation, and transformation. A key cellular enzyme, Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a critical factor in the pathogenesis of these lymphomas. PRMT5 is overexpressed in EBV-transformed cells and plays a crucial role in silencing tumor suppressor genes and activating pro-survival pathways.
CMP-5 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of PRMT5. It has demonstrated the ability to prevent EBV-driven B-lymphocyte transformation and exhibits selective toxicity towards lymphoma cells, while leaving normal B-cells relatively unaffected.[1][2] This makes CMP-5 a valuable research tool for investigating the role of PRMT5 in EBV-driven lymphomagenesis and a potential therapeutic lead.
These application notes provide a comprehensive overview of the use of CMP-5 dihydrochloride in the context of EBV-driven lymphoma research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.
Mechanism of Action
CMP-5 exerts its effects by specifically inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on histone and non-histone proteins. A primary target of PRMT5 is histone H4 at arginine 3 (H4R3), and CMP-5 effectively blocks the formation of the repressive H4R3me2s mark. This leads to the de-repression of tumor suppressor genes silenced by PRMT5 during EBV-mediated transformation.[2]
Furthermore, inhibition of PRMT5 by CMP-5 has been shown to impact critical B-cell signaling pathways. Notably, it can lead to the dephosphorylation of kinases involved in B-cell receptor (BCR) signaling, a pathway often constitutively activated in EBV-driven lymphomas.[2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of CMP-5 in various lymphoma cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MT2, HUT102 | HTLV-1 infected T-cell lines | 3.98 - 7.58 | 120 h | [3][4] |
| KOB, SU9T-01, KK1, SO4, ED | Adult T-cell Leukemia/Lymphoma (ATL) | 3.98 - 21.65 | 120 h | [3] |
| Jurkat, MOLT4, MKB1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 32.5 - 92.97 | 120 h | [3] |
| Primary ATL patient cells | Acute-type Adult T-cell Leukemia/Lymphoma | 23.94 - 33.12 | 120 h | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy control | 58.08 | 120 h | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PRMT5 Inhibition in EBV-Driven Lymphoma
The following diagram illustrates the proposed signaling pathway affected by CMP-5 in EBV-driven lymphomas. EBV latent proteins, such as LMP1 and LMP2A, activate pro-survival pathways like NF-κB and PI3K/AKT. PRMT5 contributes to this by silencing tumor suppressors and potentially modulating components of these pathways. CMP-5, by inhibiting PRMT5, can reverse this silencing and dampen the pro-survival signals.
Caption: PRMT5 inhibition by CMP-5 in EBV-driven lymphoma.
Experimental Workflow for EBV-Mediated B-Cell Transformation Assay
This workflow outlines the process of assessing the effect of CMP-5 on the transformation of primary B-cells by EBV.
References
- 1. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for CMP-5 Dihydrochloride in T-Cell Proliferation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T-cell proliferation is a fundamental process in the adaptive immune response, crucial for immunity against pathogens and tumors. Dysregulated T-cell proliferation, however, can contribute to autoimmune diseases and transplant rejection. The study of compounds that modulate T-cell proliferation is therefore of significant interest in drug development and immunology research.
CMP-5 dihydrochloride (B599025) is a potent, cell-permeable small molecule inhibitor of T-cell proliferation. These application notes provide a detailed protocol for evaluating the in vitro effects of CMP-5 dihydrochloride on T-cell proliferation using common laboratory methods.
Mechanism of Action (Proposed): this compound is hypothesized to act by inhibiting key downstream signaling pathways following T-cell receptor (TCR) engagement. This interference with signal transduction prevents the nuclear translocation of transcription factors, such as NFAT and NF-κB, which are essential for the expression of pro-proliferative cytokines like Interleukin-2 (IL-2).
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of T-cell activation signaling.
Quantitative Data Summary
The inhibitory activity of this compound on T-cell proliferation was assessed using a CFSE dilution assay. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different T-cell subsets after 72 hours of stimulation.
| T-Cell Population | Stimulus | IC50 of this compound (nM) |
| Pan T-Cells | Anti-CD3/CD28 | 15.2 ± 2.5 |
| CD4+ Helper T-Cells | Anti-CD3/CD28 | 12.8 ± 1.9 |
| CD8+ Cytotoxic T-Cells | Anti-CD3/CD28 | 18.5 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
Two primary methods for assessing T-cell proliferation are detailed below: the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay for generational analysis and the MTT assay for a colorimetric measurement of metabolic activity.
Protocol 1: CFSE Dilution Assay by Flow Cytometry
This method allows for the quantitative analysis of distinct generations of proliferating cells.
Workflow Diagram:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (e.g., negative selection)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Flow cytometer
-
Antibodies for cell surface staining (e.g., anti-CD4, anti-CD8) and a viability dye.
Procedure:
-
T-Cell Isolation: Isolate T-cells from fresh human PBMCs using a negative selection kit according to the manufacturer's instructions.[1]
-
CFSE Staining:
-
Resuspend isolated T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM.[1][2]
-
Incubate for 10-15 minutes at 37°C, protected from light.[1]
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).[1]
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the dilutions to the appropriate wells.
-
Add 50 µL of T-cell activators (e.g., anti-CD3/CD28 beads or plate-bound antibodies) to the wells.[3][4]
-
Include appropriate controls: unstimulated cells (no activator) and stimulated cells (no CMP-5).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and a viability dye.[2]
-
Acquire data on a flow cytometer, ensuring a sufficient number of events are collected.
-
Analyze the data by gating on live, single cells, and then on T-cell subsets (CD4+ or CD8+). Proliferation is measured by the successive halving of CFSE fluorescence intensity.[2][5]
-
Protocol 2: MTT Assay
This colorimetric assay measures the metabolic activity of the cell population, which correlates with cell viability and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
T-cell activators (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Plating and Treatment:
-
Isolate and prepare T-cells as described for the CFSE assay.
-
Seed 1 x 10^5 cells in 100 µL of complete medium into each well of a 96-well flat-bottom plate.
-
Add 50 µL of serially diluted this compound to the appropriate wells.
-
Add 50 µL of T-cell activator.[3]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Incubate the plate overnight at 37°C in a humidified incubator.[1]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Data Analysis
For the CFSE assay, proliferation can be quantified by determining the percentage of divided cells or by using proliferation modeling software. For the MTT assay, the percentage of proliferation inhibition is calculated as follows:
% Inhibition = [1 - (Absorbance of Treated Wells / Absorbance of Stimulated Control Wells)] x 100
The IC50 value can then be determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Troubleshooting
-
High background proliferation in unstimulated controls: This may be due to prior in vivo activation of T-cells. Ensure the use of healthy donor cells.
-
Low proliferation in stimulated controls: Optimize the concentration of the T-cell activator and ensure the cells are healthy.
-
High well-to-well variability: Ensure accurate and consistent pipetting and proper cell mixing.
These protocols provide a framework for assessing the effects of this compound on T-cell proliferation. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific experimental conditions.
References
CMP-5 Dihydrochloride: A Potent and Selective Tool for Epigenetic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 dihydrochloride (B599025) is a potent, specific, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme in epigenetic regulation, responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary target of PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a modification generally associated with transcriptional repression.[3] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. CMP-5 dihydrochloride serves as a valuable chemical probe for investigating the biological roles of PRMT5 and for exploring its therapeutic potential.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key epigenetic research assays.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Target | Assay Type | IC50 | Incubation Time | Reference |
| Human Th1 cells | Cell Proliferation | 26.9 µM | 24 hours | [2] |
| Human Th2 cells | Cell Proliferation | 31.6 µM | 24 hours | [2] |
| HTLV-1-infected cell lines (MT2, HUT102) | Cell Viability | 3.98 - 7.58 µM | 120 hours | [4] |
| ATL cell lines (KOB, SU9T-01, KK1, SO4, ED) | Cell Viability | 3.98 - 21.65 µM | 120 hours | [4] |
| T-ALL cell lines (Jurkat, MOLT4, MKB1) | Cell Viability | 32.5 - 92.97 µM | 120 hours | [4] |
| Primary acute-type ATL patient cells | Cell Viability | 23.94 - 33.12 µM | 120 hours | [4] |
Table 2: Selectivity Profile of this compound
| Enzyme | Class | Activity | Reference |
| PRMT5 | Arginine Methyltransferase (Type II) | Potent Inhibitor | [2] |
| PRMT1 | Arginine Methyltransferase (Type I) | No Activity | [2] |
| PRMT4 (CARM1) | Arginine Methyltransferase (Type I) | No Activity | [2] |
| PRMT7 | Arginine Methyltransferase | No Activity | [2] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Point of Inhibition by CMP-5
Caption: PRMT5 signaling and CMP-5 inhibition.
Experimental Workflow for Evaluating this compound
References
- 1. researchgate.net [researchgate.net]
- 2. cCMP causes caspase-dependent apoptosis in mouse lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Guide to Purchasing and Utilizing High-Purity CMP-5 Dihydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the procurement and application of high-purity CMP-5 dihydrochloride (B599025) for research purposes. CMP-5 dihydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) and has also demonstrated anthelmintic properties. This guide covers its chemical properties, suppliers, mechanism of action, and detailed protocols for its use in relevant research applications.
Introduction to this compound
This compound, with the chemical formula C₂₁H₂₃Cl₂N₃, is a small molecule inhibitor of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, mRNA splicing, and various signaling pathways. Dysregulation of PRMT5 activity has been implicated in several diseases, including cancer, making it a significant therapeutic target. Additionally, this compound has shown efficacy as an anthelmintic agent, demonstrating activity against parasites such as Haemonchus contortus.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2309409-79-6 | N/A |
| Molecular Formula | C₂₁H₂₃Cl₂N₃ | [1] |
| Molecular Weight | 388.33 g/mol | N/A |
| Purity | Typically ≥95% for research grade | N/A |
| Solubility | Soluble in DMSO | N/A |
High-Purity this compound Suppliers
Ensuring the procurement of high-purity this compound is critical for reproducible and reliable experimental results. The following table lists some suppliers of this compound. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
| Supplier | Purity | Available Quantities |
| MedchemExpress | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | ≥98% | 5 mg, 10 mg, 50 mg, 100 mg |
| AOBIOUS | ≥98% | 10 mg, 50 mg, 100 mg |
| DC Chemicals | Not specified | Not specified |
Applications in Research
This compound's primary application is as a selective inhibitor of PRMT5.[1] PRMT5 is overexpressed in various cancers and plays a role in tumor cell proliferation and survival. CMP-5 prevents the symmetric dimethylation of arginine residues on key cellular proteins, thereby disrupting oncogenic signaling pathways. Research applications include:
-
Investigating the role of PRMT5 in different cancer types.
-
Studying the effects of PRMT5 inhibition on cell cycle, apoptosis, and signal transduction.
-
Evaluating the potential of PRMT5 inhibitors as therapeutic agents, both as monotherapy and in combination with other drugs.
This compound has demonstrated anthelmintic activity against the gastrointestinal nematode Haemonchus contortus, a significant parasite in livestock. This suggests its potential use in veterinary medicine research and the development of new anti-parasitic drugs.
Quantitative Data
The following table summarizes the reported biological activity of this compound.
| Application | Cell Line / Organism | Parameter | Value | Reference |
| PRMT5 Inhibition | Human Th1 cells | IC₅₀ | 26.9 µM | [1][2] |
| Human Th2 cells | IC₅₀ | 31.6 µM | [1][2] | |
| HTLV-1 infected (MT2, HUT102) | IC₅₀ | 3.98 - 7.58 µM | [3] | |
| ATL cell lines (KOB, SU9T-01, KK1, SO4, ED) | IC₅₀ | 3.98 - 7.58 µM | [3] | |
| Anthelmintic Activity | Haemonchus contortus | EC₁₀₀ | 5 µM | N/A |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are based on established methods for PRMT5 inhibitors and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Cell Viability Assay
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or other cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest dose of the inhibitor.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Workflow for determining the in vitro cytotoxicity of CMP-5.
Protocol 2: Western Blot Analysis of PRMT5 Activity
This protocol is to assess the inhibitory effect of this compound on PRMT5's methyltransferase activity by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate, such as histone H4 (H4R3me2s).
Materials:
-
High-purity this compound
-
Cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-Histone H4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies against total histone H4 (loading control for histone methylation) and GAPDH (loading control for total protein).
Mechanism of PRMT5 and its inhibition by CMP-5.
Protocol 3: In Vitro Anthelmintic Larval Migration Assay
This protocol is to assess the anthelmintic activity of this compound against Haemonchus contortus larvae.
Materials:
-
High-purity this compound
-
Haemonchus contortus third-stage larvae (L3)
-
Culture medium (e.g., RPMI-1640)
-
96-well migration plates with a 20 µm nylon mesh
-
DMSO
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Larval Preparation: Obtain and wash H. contortus L3 larvae.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Assay Setup: Add the larval suspension to the upper chamber of the migration plate. Add different concentrations of this compound to the lower chamber. Include a vehicle control (DMSO) and a positive control (e.g., levamisole).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24-48 hours.
-
Larval Counting: Count the number of larvae that have migrated through the mesh into the lower chamber in both treated and control wells.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Determine the EC₅₀ or EC₁₀₀ value.
Workflow for assessing the anthelmintic activity of CMP-5.
References
Application Notes and Protocols for Studying Drug Synergy with CMP-5 Dihydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting experiments to evaluate the synergistic effects of CMP-5 dihydrochloride (B599025) in combination with other therapeutic agents. The protocols herein detail the methodologies for determining single-agent efficacy and quantifying the degree of interaction between two compounds, utilizing the widely accepted Combination Index (CI) method developed by Chou and Talalay.
Introduction to Drug Synergy
Drug combination therapy is a cornerstone of treatment for complex diseases such as cancer. The use of multiple therapeutic agents can enhance efficacy, overcome drug resistance, and reduce toxicity by enabling lower doses of individual drugs. When the combined effect of two or more drugs is greater than the sum of their individual effects, the interaction is termed "synergy." Conversely, an "antagonistic" interaction occurs when the combined effect is less than the sum of their individual effects. An "additive" effect is observed when the combined effect is equal to the sum of the individual effects.
The quantitative assessment of drug interactions is crucial for the rational design of combination therapies. The Combination Index (CI) method provides a robust mathematical framework for this purpose.[1][2] The CI is calculated based on the dose-effect relationships of individual drugs and their combination. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[1][3]
This document outlines a systematic approach to studying the synergistic potential of CMP-5 dihydrochloride (referred to as Compound X) when combined with another agent (referred to as Compound Y).
Experimental Workflow
The overall workflow for assessing drug synergy is a multi-step process that begins with characterizing the effects of individual drugs and progresses to evaluating their combined effects.
References
Troubleshooting & Optimization
CMP-5 dihydrochloride solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with CMP-5 dihydrochloride (B599025). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is CMP-5 dihydrochloride and what is its primary mechanism of action?
A1: CMP-5 is a small molecule identified as N-[3-(5-Methyl-pyrazol-1-yl)-phenyl]-2-(3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetamide.[1] It has been described as a C3b-binding complement inhibitor that prevents the cleavage of C5, thereby inhibiting the formation of the membrane attack complex (MAC).[1][2] It is also characterized as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[3][4] The dihydrochloride salt form is provided to potentially enhance aqueous solubility.
Q2: What is the expected solubility of this compound?
Q3: My this compound is not dissolving in aqueous buffers. What should I do?
A3: If you are encountering issues with dissolving this compound directly in aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent. The free base is soluble in DMSO, and this is a good starting point for the dihydrochloride salt as well.[1] After dissolving in DMSO, you can perform a serial dilution into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this:
-
Lower the Final Concentration: The compound may be precipitating because its solubility limit in the final aqueous buffer is exceeded. Try working with a lower final concentration.
-
Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in your final aqueous medium can help maintain the solubility of the compound.[3]
-
Adjust the pH: The pH of the solution can significantly impact the solubility of compounds, especially salts.[6] Experiment with slightly adjusting the pH of your aqueous buffer to see if it improves solubility. For hydrochloride salts, a slightly acidic pH may be beneficial.
-
Gentle Warming and Sonication: In some cases, gentle warming or sonication can help dissolve the compound.[3] However, be cautious as prolonged heating can degrade the compound.
Q5: What is the recommended method for preparing a stock solution of CMP-5?
A5: Based on available data for the parent compound, a stock solution can be prepared in 100% DMSO.[1] For in vivo experiments, specific formulations have been described, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil, which were shown to dissolve the compound at ≥ 6.25 mg/mL.[3]
Q6: How should I store my this compound solutions?
A6: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[3] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3] A stock solution stored at -20°C should be used within a month, while storage at -80°C can extend the shelf life to six months.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue: Compound will not dissolve in the initial solvent.
Caption: Initial Dissolution Workflow for this compound.
Issue: Precipitation occurs upon dilution into aqueous buffer.
Caption: Troubleshooting Precipitation of this compound.
Data Presentation
Table 1: Solubility of CMP-5 (Free Base) in Different Solvent Systems
| Solvent System | Solubility | Observation |
| 100% DMSO | Soluble | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (19.82 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (19.82 mM) | Clear solution |
Data is for the free base of CMP-5 as reported in the literature.[3] The dihydrochloride salt is expected to have enhanced aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Note: Use the molecular weight of the dihydrochloride salt, which will be higher than the free base, 347.37 g/mol ).
-
Weigh the calculated amount of this compound and place it into a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Gently mix the working solution before adding it to the cells.
-
If precipitation is observed, refer to the "Troubleshooting Precipitation" diagram and consider reformulating the working solution with a small amount of surfactant or co-solvent.
Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. synthesis - Why are solid phase organics often conjugated to HCl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of CMP-5 dihydrochloride in solution.
This technical support center provides guidance on the proper handling, storage, and use of CMP-5 dihydrochloride (B599025) in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid CMP-5 dihydrochloride?
A: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1][2] For long-term storage, a temperature of -20°C or -70°C is recommended to minimize degradation. Keep the container away from heat, sparks, and open flames.[2]
Q2: How should I prepare solutions of this compound?
A: It is recommended to work under a chemical hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use a high-purity, anhydrous solvent appropriate for your experimental needs. To minimize the risk of hydrolysis, consider using solvents with low water content. The addition of a small amount of a non-reactive acid may help maintain the protonated state and improve stability, though this should be empirically tested for your specific application.
Q3: What are the optimal conditions for storing this compound solutions?
Q4: What factors can contribute to the degradation of this compound in solution?
A: Several factors can lead to the degradation of dihydrochloride salts in solution, including:
-
pH: Changes in pH can cause the deprotonation of the hydrochloride salt, leading to the formation of the less stable free base.[4] This process, known as disproportionation, can affect solubility and activity.[5][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation in some molecules.[8] It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation of the compound.[8]
-
Hydrolysis: The presence of water can lead to the hydrolysis of labile functional groups.[9]
Q5: How can I tell if my this compound solution has degraded?
A: Visual indicators of degradation can include a change in color or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable method to assess the purity and concentration of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh solutions before each experiment. Store stock solutions as frozen aliquots. Verify the concentration and purity of the solution using a suitable analytical method (e.g., HPLC). |
| Precipitate forms in the solution upon storage. | The compound may be coming out of solution due to changes in temperature or pH, or it could be a degradation product. | Try gently warming the solution to see if the precipitate redissolves. If not, it is likely a degradation product, and the solution should be discarded. Consider adjusting the pH of the buffer or using a different solvent system. Filtering the solution through a 0.22 µm filter may remove particulate matter, but will not address chemical degradation. |
| Solution changes color over time. | This is often a sign of chemical degradation or oxidation. | Discard the solution. Prepare fresh solutions and protect them from light and exposure to air. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and under various storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., water, DMSO, PBS)
- Sterile, amber glass vials or polypropylene (B1209903) tubes
- HPLC system with a suitable column (e.g., C18) and detector
- pH meter
- Incubators or water baths set to desired temperatures
- Freezer (-20°C and -80°C)
- Refrigerator (4°C)
2. Procedure:
- Prepare a stock solution of this compound at a known concentration in the desired solvent.
- Measure the initial concentration and purity of the stock solution using HPLC. This will serve as the time zero (T=0) reference.
- Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.
- Allow the frozen samples to thaw completely at room temperature.
- Analyze the samples by HPLC to determine the concentration and identify any degradation products.
- Compare the results to the T=0 sample to calculate the percentage of degradation.
3. Data Analysis:
- Record the percentage of the parent compound remaining at each time point for each condition.
- Plot the percentage of remaining this compound versus time for each storage condition.
- Identify the storage conditions that result in the least degradation over time.
Data Presentation
Table 1: Stability of this compound in Solution Under Various Storage Conditions
| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining | Degradation Products (Peak Area %) |
| Initial (T=0) | 0 | Initial Conc. | 100% | 0% |
| Room Temp (25°C), Light | 24 hours | |||
| 1 week | ||||
| 1 month | ||||
| Room Temp (25°C), Dark | 24 hours | |||
| 1 week | ||||
| 1 month | ||||
| Refrigerated (4°C), Dark | 1 week | |||
| 1 month | ||||
| 3 months | ||||
| Frozen (-20°C), Dark | 1 month | |||
| 3 months | ||||
| 6 months | ||||
| Frozen (-80°C), Dark | 1 month | |||
| 3 months | ||||
| 6 months |
This table is a template for researchers to input their own experimental data.
Visualizations
Caption: Hypothetical degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. idealvac.com [idealvac.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Unexpected Results in CMP-5 Dihydrochloride Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CMP-5 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is CMP-5 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its primary mechanism of action is to block the enzymatic activity of PRMT5, which is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This inhibition disrupts various cellular processes that are often dysregulated in cancer, such as gene transcription, RNA splicing, and signal transduction.[2][3]
Q2: What is the expected outcome of this compound treatment in cancer cell lines?
In many cancer cell lines, particularly those with a dependency on PRMT5 activity, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. This is often accompanied by a reduction in the global levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates.
Q3: How should I prepare and store this compound?
For optimal results, it is crucial to ensure the proper handling of this compound. Due to its limited solubility in aqueous solutions, it is recommended to prepare fresh stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved before further dilution into your experimental medium. For storage, follow the manufacturer's recommendations, which typically involve storing the solid compound and stock solutions at low temperatures (-20°C or -80°C) to maintain stability.[4] Avoid repeated freeze-thaw cycles.
Q4: What are some known off-target effects of PRMT5 inhibitors?
While CMP-5 is designed to be a selective PRMT5 inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. Potential off-target effects can contribute to unexpected cellular phenotypes. To investigate this, researchers can employ techniques such as kinase profiling to assess interactions with other kinases or use genetic validation methods like CRISPR-Cas9 to knock out PRMT5 and observe if the inhibitor still produces the same effect.
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format, providing potential causes and actionable troubleshooting steps.
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values
Question: My IC50 values for this compound are highly variable between experiments or much higher than what is reported in the literature. What could be the cause?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Stability Issues | Prepare fresh stock solutions of this compound in DMSO for each experiment. Visually inspect for any precipitation after dilution into aqueous media. Consider using a solubility-enhancing agent if issues persist. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for your cell viability assays. Overly confluent or sparse cultures can lead to variability in drug response. |
| Assay Incubation Time | The effects of PRMT5 inhibition can be time-dependent. Perform a time-course experiment (e.g., 72, 96, 120 hours) to determine the optimal incubation time for your cell line.[3] |
| Reagent Quality | Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired. |
| Development of Drug Resistance | Prolonged exposure to PRMT5 inhibitors can lead to the development of resistance.[5] If working with a cell line that has been continuously cultured with the inhibitor, consider using a fresh, unexposed batch of cells. |
Issue 2: No Significant Decrease in Cell Viability Despite High Concentrations of this compound
Question: I am not observing the expected cytotoxic effects of this compound, even at high concentrations. Why might this be?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance of the Cell Line | Not all cell lines are sensitive to PRMT5 inhibition. The targeted cells may not rely on the PRMT5 pathway for survival. Investigate the expression levels of PRMT5 and its key substrates in your cell line. |
| Activation of Alternative Survival Pathways | Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effects of PRMT5 inhibition. Studies have shown that resistance to PRMT5 inhibitors can involve the activation of pathways such as mTOR and PI3K/AKT.[6] |
| Ineffective Target Engagement | Confirm that this compound is engaging with its target, PRMT5, in your cells. This can be assessed by measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates via Western blot. A lack of decrease in SDMA levels suggests a problem with drug uptake, stability, or target engagement. |
| Incorrect Compound Handling | Verify the correct preparation and storage of your this compound stock solution. Improper handling can lead to degradation of the compound. |
Issue 3: Unexpected Changes in Signaling Pathways
Question: I'm observing unexpected changes in signaling pathways that are not directly linked to PRMT5's known functions. What could be the explanation?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases or proteins, leading to unexpected signaling events. Perform a dose-response experiment and use the lowest effective concentration. Consider using a structurally different PRMT5 inhibitor to see if the same off-target effects are observed. |
| Crosstalk Between Signaling Pathways | PRMT5 is known to interact with and regulate major signaling pathways involved in cancer, including the ERK1/2 and PI3K/AKT pathways.[7] Inhibition of PRMT5 can lead to compensatory changes in these interconnected pathways. |
| Cellular Stress Response | Treatment with a cytotoxic agent can induce a general cellular stress response, leading to the activation of various stress-related signaling pathways. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[3]
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol is to confirm the on-target activity of this compound by detecting changes in SDMA levels.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer on ice. Centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.[8]
-
Loading Control: Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
Visualizations
Caption: Simplified PRMT5 signaling pathway and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Logical flow of the troubleshooting guide for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 6. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of CMP-5 Dihydrochloride at High Concentrations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of CMP-5 dihydrochloride (B599025), a potent PRMT5 inhibitor, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is CMP-5 dihydrochloride and what is its primary target?
A1: this compound is the salt form of CMP-5, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its primary mechanism of action is the inhibition of PRMT5's methyltransferase activity, which plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4]
Q2: What are the known off-target effects of this compound at high concentrations?
A2: At high concentrations, CMP-5 has been observed to exhibit off-target activity. Specifically, at a concentration of 40 μM, CMP-5 has been shown to decrease the phosphorylation of Bruton's tyrosine kinase (BTK) and Src kinase in 60A cells.[1] This suggests that at elevated concentrations, CMP-5 may inhibit the signaling pathways mediated by these kinases.
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Common indicators of off-target effects include:
-
Discrepancy between biochemical and cellular assay results: The compound is potent in a purified enzyme assay but shows weaker or different effects in a cell-based assay.
-
High concentration required for desired effect: The effective concentration in your cellular experiments is significantly higher than the reported IC50 for PRMT5 inhibition.
-
Unusual or unexpected cellular phenotypes: The observed cellular response does not align with the known consequences of PRMT5 inhibition.
-
Inconsistent results with other PRMT5 inhibitors: Using a structurally different inhibitor for PRMT5 produces a different phenotype.
Q4: How can I confirm if the observed effects are on-target or off-target?
A4: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated PRMT5 inhibitor: If a different PRMT5 inhibitor recapitulates the same phenotype, it is more likely an on-target effect.
-
Perform a rescue experiment: Overexpression of a drug-resistant mutant of PRMT5 should rescue the on-target effects but not the off-target effects.
-
Employ genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce PRMT5 expression should mimic the on-target effects of the inhibitor.
-
Conduct a kinome scan: A broad kinase selectivity profile can identify other kinases that are inhibited by CMP-5 at high concentrations.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target PRMT5. | 1. Identification of other kinases inhibited by CMP-5. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect of PRMT5 inhibition in your specific cell line. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Include a vehicle-only control to ensure the solvent (e.g., DMSO) is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
| Compound instability | 1. Prepare fresh stock solutions and working dilutions for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | 1. Ensures that the observed effects are due to the active compound and not its degradation products. |
Issue 2: Discrepancy between potent biochemical IC50 and weaker cellular activity.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor cell permeability | 1. Use a cell-based target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm the compound is reaching PRMT5 inside the cell. | 1. Determine if the compound can effectively cross the cell membrane and bind to its intracellular target. |
| Efflux pump activity | 1. Co-incubate with known efflux pump inhibitors to see if the cellular potency of CMP-5 increases. | 1. Increased intracellular concentration of CMP-5 and enhanced on-target activity. |
| Rapid compound metabolism | 1. Analyze the stability of CMP-5 in your cell culture medium and in the presence of cells over time using techniques like LC-MS. | 1. Determine the half-life of the compound in your experimental system. |
Quantitative Data Summary
Table 1: In Vitro Potency of CMP-5
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| PRMT5 | Biochemical Assay | Not explicitly stated, but potent and selective | [1] |
| Human Th1 cells | Proliferation Assay | 26.9 | [1] |
| Human Th2 cells | Proliferation Assay | 31.6 | [1] |
| HTLV-1 infected T-cells (MT2, HUT102) | Cell Proliferation | 3.98 - 7.58 | [5] |
| ATL cell lines (KOB, SU9T-01, KK1, SO4, ED) | Cell Proliferation | 3.98 - 7.58 | [5] |
| Acute-type ATL patient cells | Cell Viability | 23.94 - 33.12 | [6] |
Table 2: Off-Target Activity of CMP-5
| Off-Target | Assay Type | Concentration | Effect | Reference |
| p-BTK | Western Blot | 40 µM | Decreased expression | [1] |
| pY(416)SRC | Western Blot | 40 µM | Decreased expression | [1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition via Western Blot
Objective: To determine if high concentrations of this compound inhibit the phosphorylation of suspected off-target kinases like BTK and SRC in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cell line of interest (e.g., 60A lymphoma cells) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 25, 40, 50, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of the suspected off-target kinases (e.g., anti-p-BTK, anti-p-SRC) and their total protein counterparts overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CMP-5 Dihydrochloride Dosage for Mouse Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of CMP-5 dihydrochloride (B599025) in mouse models. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is CMP-5 dihydrochloride and what is its mechanism of action?
This compound is a research compound. While specific data for "this compound" is limited, extensive research exists for the related compound, Carboxymethyl pachyman (CMP). CMP is a water-soluble derivative of pachyman, a polysaccharide extracted from Poria cocos.[1][2] It has demonstrated immunomodulatory, anti-inflammatory, and anti-tumor activities.[2][3] The mechanism of action for CMP is believed to involve the regulation of signaling pathways such as the TLR4/NF-κB pathway, which plays a crucial role in the immune response.[1]
Q2: How do I determine a starting dose for my in vivo mouse study?
Determining the initial dose is a critical step. A literature review for compounds with similar structures or mechanisms of action is the recommended starting point. For Carboxymethyl pachyman (CMP), studies in mice have utilized dosages ranging from 50 mg/kg to 200 mg/kg per day, administered orally.[1] If no prior data exists, a pilot dose-range finding study is essential to determine the maximum tolerated dose (MTD).
Q3: What are the recommended routes of administration for this compound in mice?
The route of administration depends on the physicochemical properties of the compound and the experimental goals. For Carboxymethyl pachyman (CMP), oral gavage has been a commonly used method.[1] It is crucial to select a method that minimizes stress and discomfort to the animals.
Q4: What are potential side effects or signs of toxicity to monitor in mice?
Researchers should closely monitor mice for any adverse effects. Common signs of toxicity include significant weight loss (more than 20%), behavioral changes (lethargy, ruffled fur), and signs of gastrointestinal distress. If such signs are observed, a reduction in dose or cessation of treatment may be necessary.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosage | - Increase the dose in a stepwise manner. - Optimize the dosing frequency based on the compound's half-life (if known). |
| Poor Bioavailability | - Consider alternative routes of administration (e.g., intraperitoneal injection). - Reformulate the compound to improve solubility. |
| Inappropriate Animal Model | - Ensure the chosen mouse model is relevant to the disease being studied. |
| Compound Instability | - Prepare fresh solutions for each administration. - Verify the stability of the compound in the chosen vehicle. |
Issue 2: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dosage Too High | - Reduce the dosage and/or the frequency of administration. - Conduct a dose-escalation study to identify the Maximum Tolerated Dose (MTD). |
| Vehicle-Related Toxicity | - Test the vehicle alone as a control group. - Consider alternative, less toxic vehicles. |
| Rapid Administration | - Administer injections more slowly to minimize immediate adverse reactions. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment to reduce stress.
-
Dosage Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or saline) to the desired concentration. Ensure the solution is homogenous.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to prevent injury to the esophagus.
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the prepared dose.
-
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing or regurgitation.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for Carboxymethyl pachyman (CMP).
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Immunomodulatory Activity of Carboxymethyl Pachymaran on Immunosuppressed Mice Induced by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Activity of Carboxymethyl Pachymaran with Different Molecular Weights Based on Immunomodulatory and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PRMT5 inhibition assays.
Welcome to the Technical Support Center for PRMT5 Inhibition Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during PRMT5 inhibition experiments.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during your PRMT5 inhibition assays.
Section 1: General Questions
Q1: What is PRMT5 and why is it a target for inhibition?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[2][3]
Q2: What are the common types of PRMT5 inhibition assays?
There are two main categories of PRMT5 inhibition assays:
-
Biochemical Assays: These assays use purified PRMT5 enzyme, a substrate (like histone H4 or a peptide), and the methyl donor S-adenosylmethionine (SAM) to directly measure the inhibitor's effect on enzyme activity.[2][4]
-
Cell-Based Assays: These assays are performed on living cells and measure the downstream effects of PRMT5 inhibition, such as changes in cell viability, proliferation, or the levels of symmetric dimethylarginine (SDMA) on specific substrates.[4][5]
Section 2: Troubleshooting Biochemical Assays
Q3: Why am I observing high variability in the IC50 values for my PRMT5 inhibitor in a biochemical assay?
Inconsistent IC50 values in biochemical assays can stem from several factors:
-
Assay Conditions: PRMT5 enzymatic activity is sensitive to pH and temperature. Significant deviations from the optimal pH range (typically 6.5-8.5) or temperature (around 37°C) can affect its activity.[4]
-
Inhibitor Solubility and Stability: The inhibitor may have limited solubility in the aqueous assay buffer. Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO and that it doesn't precipitate upon dilution into the assay buffer.[4] Always prepare fresh stock solutions.[4]
-
Reagent Quality: The quality and handling of reagents like the PRMT5 enzyme, substrate, and the cofactor SAM are critical. Use high-quality, fresh reagents.[4]
Q4: My biochemical assay shows no inhibition, or the results are not dose-dependent. What should I check?
-
Enzyme Activity: First, confirm that the PRMT5 enzyme is active using a positive control inhibitor with a known IC50 value.
-
Substrate and Cofactor Concentrations: Ensure that the concentrations of the substrate and SAM are optimized for your assay. These are typically used at or near their Km values.
-
Incubation Times: Review and optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding SAM.
Section 3: Troubleshooting Cell-Based Assays
Q5: My PRMT5 inhibitor is potent in biochemical assays but shows weak or no effect in my cell-based assays. What could be the reason?
This is a common challenge and can be attributed to several factors:[4]
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a low intracellular concentration.[4]
-
Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.
-
Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cells.[4]
-
Incubation Time: The duration of inhibitor treatment may not be sufficient to observe a cellular effect. Consider extending the incubation time.[4][6]
Q6: I'm observing cytotoxicity in my cell-based assay, but I'm not sure if it's due to on-target PRMT5 inhibition. How can I verify this?
-
Measure On-Target Engagement: A key step is to measure the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3 or histone H4 (H4R3me2s), via Western blot. A dose-dependent decrease in SDMA levels would confirm that the inhibitor is engaging its target.[4][6]
-
Use a Negative Control: Include a negative control compound with a similar chemical structure but is inactive against PRMT5. This can help differentiate between on-target and off-target toxicity.[4]
-
Rescue Experiments: If possible, a rescue experiment by overexpressing a resistant form of PRMT5 could confirm on-target effects.[7]
Q7: My cell viability assay results are inconsistent between replicates. What are the common causes?
High variability in cell-based assays often points to technical issues:[7][8]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a uniform single-cell suspension before seeding.[7][8]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the inhibitor. It is best to avoid using the outer wells for experimental data and instead fill them with sterile media or PBS.[7][8]
-
Pipetting Errors: Inaccurate pipetting of cells, media, or the inhibitor can introduce significant errors. Ensure your pipettes are calibrated.[8]
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues.
Guide 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Reagent Variability | Use high-purity, fresh reagents. Aliquot and store the PRMT5 enzyme, substrates, and SAM according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[4] |
| Inhibitor Precipitation | Visually inspect for any precipitation after diluting the inhibitor into the assay buffer. Consider using a lower concentration of the inhibitor or a different solvent system if solubility is an issue.[4] |
| Assay Buffer pH | Prepare fresh assay buffer for each experiment and verify the pH. The optimal pH for PRMT5 activity is generally between 6.5 and 8.5.[4] |
| Temperature Fluctuations | Ensure consistent temperature control throughout the assay. Use a calibrated incubator or water bath. PRMT5 activity is optimal around 37°C.[4] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to minimize pipetting variations between wells.[8] |
Guide 2: Bridging Biochemical and Cellular Assay Discrepancies
| Potential Cause | Recommended Action |
| Low Cell Permeability | If not known, determine the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a cellular phenotype.[6] |
| Off-Target Effects | Confirm on-target activity by measuring the reduction of SDMA on a known PRMT5 substrate (e.g., SmD3) using Western blot.[4] |
| Cell Line Dependence | The effect of PRMT5 inhibition can be cell-type specific.[6] Confirm PRMT5 expression in your cell line and consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control.[6] |
| Compound Stability | Assess the stability of your inhibitor in cell culture media over the course of the experiment. |
Experimental Protocols
Protocol 1: In Vitro PRMT5 Biochemical Assay (Radiometric)
This protocol describes a standard radiometric assay to measure the enzymatic activity of PRMT5.
Materials:
-
Recombinant PRMT5/MEP50 enzyme complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
PRMT5 inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Autoradiography film or digital imager
Procedure:
-
In a reaction tube, prepare a mix of assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.[4]
-
Add the serially diluted PRMT5 inhibitor or DMSO (vehicle control) to the reaction tubes and pre-incubate for 15 minutes at room temperature.[4]
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-3H]methionine.[4]
-
Incubate the reaction mixture at 37°C for 1 hour.[4]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[4]
-
Separate the reaction products by SDS-PAGE.[4]
-
Transfer the proteins to a PVDF membrane.[4]
-
Detect the radiolabeled methylated substrate by autoradiography.[4]
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[4]
Protocol 2: Cell-Based Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the on-target activity of a PRMT5 inhibitor by measuring the levels of a known PRMT5 substrate mark.[4][6]
Materials:
-
Cells treated with PRMT5 inhibitor and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors[1]
-
BCA protein assay kit[1]
-
SDS-PAGE gels and electrophoresis apparatus[1]
-
PVDF membrane[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]
-
Primary antibodies: anti-SDMA (e.g., anti-sDMA-SmD3 or anti-H4R3me2s) and a loading control (e.g., anti-β-actin).[4][6]
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescent substrate[1]
-
Imaging system[1]
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemli buffer. Separate the proteins by SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation.[1][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.[1][4]
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to normalize the SDMA signal.[4][6]
Protocol 3: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
PRMT5 inhibitor
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the PRMT5 inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).[4]
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[4]
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Visualizations
PRMT5 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Determining Compound Cytotoxicity Using Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of compounds like CMP-5 dihydrochloride (B599025). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a cell viability assay and a cytotoxicity assay?
A1: Cell viability assays measure the number of healthy, metabolically active cells in a population.[1] In contrast, cytotoxicity assays directly measure the number of dead or membrane-compromised cells, often by detecting markers of cellular damage like the loss of membrane integrity.[2] While both can be used to assess the toxic effects of a compound, they provide different perspectives on cell health. For a comprehensive understanding, it is often beneficial to use a combination of both types of assays.
Q2: Which cell viability assay should I choose to test the cytotoxicity of a new compound like CMP-5 dihydrochloride?
A2: The choice of assay depends on the suspected mechanism of cell death and your experimental goals.
-
For assessing metabolic activity: Assays like MTT, MTS, and XTT are suitable. These colorimetric assays measure the metabolic reduction of a tetrazolium salt by viable cells.[3]
-
For detecting apoptosis: The Annexin V/Propidium Iodide (PI) assay is the gold standard. It distinguishes between early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (B164497) and membrane integrity.[4][5]
-
For measuring membrane integrity: Assays that detect the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium are indicative of cell lysis and necrosis.[6]
Q3: How can I be sure that the compound itself is not interfering with the assay?
A3: This is a critical consideration. Some compounds can directly react with assay reagents, leading to false-positive or false-negative results. To control for this, you should always include a "no-cell" control where the compound is incubated with the assay reagents in the absence of cells.[3] Any signal generated in this control can be subtracted from the experimental values.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | - Contamination of reagents or culture medium.- Phenol (B47542) red or serum in the medium interfering with the reading. | - Use sterile, fresh reagents.- Use serum-free and phenol red-free medium during the assay incubation period.- Include a "no-cell" blank for background subtraction. |
| Low absorbance readings | - Insufficient number of viable cells.- Low metabolic activity of the cells.- Incomplete solubilization of formazan (B1609692) crystals (MTT assay). | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase incubation time with the MTT/XTT reagent.- For MTT, ensure complete dissolution of formazan crystals by thorough mixing or sonication. |
| Inconsistent results between MTT and XTT assays | - The compound may be selectively affecting different cellular metabolic pathways. MTT reduction is primarily linked to NADH, while XTT reduction can also involve NADPH.[7] | - Use an orthogonal assay (e.g., Annexin V/PI or a cytotoxicity assay like LDH release) to confirm the results.[7] |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | - Cells were handled too harshly during harvesting, leading to mechanical membrane damage. | - Handle cells gently. Use a lower centrifugation speed.[8] |
| High percentage of PI positive cells in all samples | - Cells were overgrown or unhealthy before starting the experiment.- The concentration of the inducing agent was too high, causing rapid necrosis. | - Use healthy, sub-confluent cells.- Perform a dose-response and time-course experiment to find the optimal concentration and incubation time. |
| No clear distinction between live, apoptotic, and necrotic populations | - Incorrect compensation settings on the flow cytometer.- Inappropriate concentrations of Annexin V and PI. | - Use single-stained positive controls to set up proper compensation.- Titrate Annexin V and PI to determine the optimal staining concentrations for your cell type.[4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[3]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[9]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a framework for detecting apoptosis. Always refer to the manufacturer's instructions for your specific assay kit.
-
Cell Treatment: Treat cells with this compound and controls as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., trypsinization) and collect any floating cells from the medium.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution to 100 µL of the cell suspension.[4]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[4]
Visualizations
References
- 1. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 2. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
How to confirm PRMT5 target engagement of CMP-5 dihydrochloride in cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of CMP-5 dihydrochloride (B599025) with Protein Arginine Methyltransferase 5 (PRMT5) in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and why is confirming its target engagement important?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT5 activity is implicated in several cancers, making it a significant therapeutic target.[1] Confirming that a small molecule inhibitor like CMP-5 dihydrochloride directly binds to and engages PRMT5 within a cell is a critical step in drug development. It validates the inhibitor's mechanism of action and ensures that the observed biological effects are a direct result of PRMT5 inhibition.
Q2: What are the primary methods to confirm PRMT5 target engagement in cells?
There are several established methods to confirm PRMT5 target engagement in a cellular setting:
-
Western Blot Analysis of Substrate Methylation: This is the most common method. It involves treating cells with the inhibitor and then measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) or histone H3 at arginine 8 (H3R8me2s).[2] A decrease in these methylation marks indicates successful target engagement and inhibition of PRMT5's enzymatic activity.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a compound to its target protein in intact cells.[3] The principle is that a ligand-bound protein is more thermally stable than its unbound form. Cells are treated with the compound, heated to various temperatures, and the amount of soluble PRMT5 remaining is quantified, typically by Western blot. An increase in the thermal stability of PRMT5 in the presence of the inhibitor confirms target engagement.[4]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time.[5][6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PRMT5 and a fluorescent tracer that binds to the same pocket as the inhibitor.[7] Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal, allowing for the quantification of intracellular compound affinity.[5]
-
Co-immunoprecipitation (Co-IP): This method can be used to determine if an inhibitor disrupts the interaction of PRMT5 with its binding partners or substrates.[8][9] For example, one could assess the interaction between PRMT5 and MEP50 (a crucial cofactor) in the presence and absence of the inhibitor.[10]
Q3: this compound shows potent activity in biochemical assays but has a weaker effect in my cell-based assays. What could be the reason?
This discrepancy is a common challenge in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in the biochemical assay.[11]
-
Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps.[11]
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cells.[11]
-
Incubation Time: The treatment duration may not be sufficient to observe a significant effect on downstream methylation events.[11][12]
-
High Intracellular SAM Concentrations: The cellular concentration of the PRMT5 cofactor S-adenosylmethionine (SAM) can be much higher than in biochemical assays, potentially leading to competition with substrate-competitive inhibitors.[4][7]
Troubleshooting Guides
Troubleshooting Western Blot for PRMT5 Substrate Methylation
| Problem | Possible Cause | Suggested Solution |
| No change in methylation levels after CMP-5 treatment | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. |
| Poor cell permeability of CMP-5. | Assess the cell permeability of your compound. If low, consider using a different cell line or a formulation to improve uptake.[11] | |
| Low PRMT5 expression in the chosen cell line. | Confirm PRMT5 expression levels in your cell line by Western blot. Select a cell line with robust PRMT5 expression. | |
| Antibody issues (primary or secondary). | Validate your antibodies using positive and negative controls. Ensure you are using an antibody specific for the symmetric dimethylated mark. | |
| High background on the Western blot | Insufficient blocking or washing. | Increase blocking time and use a high-quality blocking agent (e.g., 5% BSA in TBST). Increase the number and duration of washes. |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize all cell culture parameters. Use cells within a consistent passage number range. |
| Inconsistent sample preparation. | Ensure accurate protein quantification and equal loading for all samples. Use a loading control like GAPDH or β-actin.[2] |
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed | The inhibitor does not sufficiently stabilize PRMT5. | This could indicate weak target engagement in the cellular environment. Confirm target engagement with an orthogonal method. |
| Incorrect temperature range. | Optimize the temperature gradient to capture the melting curve of PRMT5 in your specific cell line. | |
| Inefficient cell lysis. | Ensure complete cell lysis to release soluble proteins. Optimize the freeze-thaw cycles. | |
| High variability in protein levels | Uneven heating of samples. | Use a PCR cycler with a thermal gradient function for precise and uniform heating. |
| Inconsistent sample handling. | Handle all samples consistently throughout the protocol, especially during the heating and centrifugation steps. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H4R3 Symmetric Dimethylation
Objective: To assess the effect of this compound on the cellular levels of symmetric dimethylated Histone H4 at Arginine 3 (H4R3me2s).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0-50 µM) and a DMSO vehicle control for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.[2]
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[12]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Histone H4 to ensure equal loading.[2]
-
Data Analysis: Quantify the band intensities and normalize the methylated histone levels to the total histone levels.
Visualizations
PRMT5 Signaling and Inhibition Workflow
Caption: PRMT5 methyltransferase activity and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of PRMT5 activity.
Logic Diagram for Troubleshooting Western Blot Results
Caption: A logical approach to troubleshooting Western blot experiments.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| CMP-5 IC₅₀ (Th1 cell proliferation) | Human Th1 cells | 26.9 µM | [11] |
| CMP-5 IC₅₀ (Th2 cell proliferation) | Human Th2 cells | 31.6 µM | [11] |
| CMP-5 Toxicity | Lymphoma cells | Selectively toxic (0-100 µM) | [11][13] |
| CMP-5 Effect | 60A cells | Decreases p-BTK and pY(416)SRC expression at 40 µM | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NanoBRET® TE PRMT5 Assay [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Kruppel-like zinc finger protein ZNF224 recruits the arginine methyltransferase PRMT5 on the transcriptional repressor complex of the aldolase A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of CMP-5 dihydrochloride.
This technical support center provides essential information for the long-term storage, handling, and use of CMP-5 dihydrochloride (B599025). Adherence to these guidelines is critical for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid CMP-5 dihydrochloride?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C.[1][2] Proper sealing is crucial to prevent moisture absorption, which can lead to degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable aqueous buffer. Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -80°C for optimal long-term stability. For short-term storage, -20°C is acceptable. Protect solutions from light.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in solution is pH-dependent. As a dihydrochloride salt, it will form a weakly acidic solution. Studies on similar cytidine (B196190) derivatives show that they are more stable in acidic conditions and prone to degradation via hydrolysis and deamination in neutral to alkaline solutions.[4] Therefore, maintaining a slightly acidic pH for stock solutions is advisable.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for cytidine derivatives like this compound are hydrolysis and deamination.[4][5][6][7] Hydrolysis can cleave the glycosidic bond, separating the cytosine base from the ribose sugar, or hydrolyze the phosphate (B84403) group. Deamination converts the cytosine base to uracil (B121893). These processes are accelerated by increased temperature and neutral to alkaline pH.
Q5: Can I store this compound solutions at 4°C?
A5: Storing aqueous solutions of this compound at 4°C is not recommended for long periods. While it may be acceptable for immediate or very short-term use (within a day), prolonged storage at this temperature can lead to gradual degradation and potential microbial growth. For storage longer than a day, freezing at -20°C or -80°C is recommended.
Storage and Stability Data
| Parameter | Solid (Powder) | Aqueous Stock Solution |
| Storage Temperature | -20°C | -80°C (long-term), -20°C (short-term) |
| Recommended Duration | Years (if properly sealed) | Up to 6 months at -80°C, Up to 1 month at -20°C |
| Container | Tightly sealed, opaque vial | Tightly sealed, opaque cryovials |
| Key Considerations | Protect from moisture and light. | Aliquot to avoid freeze-thaw cycles. Protect from light. Maintain a slightly acidic pH. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound (solid and solution) is stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions if degradation is suspected. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes immediately after preparation to minimize freeze-thaw cycles. | |
| Low or no biological activity | Hydrolysis or deamination of the compound in the experimental buffer. | Check the pH of your experimental buffer. If it is neutral or alkaline, consider if the incubation time and temperature could lead to significant degradation. Prepare fresh solutions for each experiment. |
| Precipitate observed in thawed stock solution | Poor solubility at low temperatures or concentration is too high. | Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, sonication may be attempted. Consider preparing a more dilute stock solution. |
| Unexpected peaks in analytical assays (e.g., HPLC, Mass Spec) | Presence of degradation products. | Analyze a fresh sample of this compound as a control. Compare the chromatogram/spectrum to identify potential degradation products such as cytidine, cytosine, or uracil derivatives. |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or a slightly acidic buffer (e.g., 10 mM Tris-HCl, pH 7.0) to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Logical relationships in long-term storage of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
Validation & Comparative
A Comparative Guide to the Efficacy of PRMT5 Inhibitors: CMP-5 Dihydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a pivotal therapeutic target.[1] PRMT5, the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of histone and non-histone proteins, plays a crucial role in essential cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is linked to poor prognosis in a variety of cancers, including lymphomas, breast, lung, and colorectal cancers, making it a compelling target for therapeutic intervention.[1][2] This guide provides an objective comparison of the efficacy of CMP-5 dihydrochloride (B599025) against other prominent PRMT5 inhibitors, supported by experimental data.
Quantitative Efficacy of PRMT5 Inhibitors
The potency of PRMT5 inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for CMP-5 dihydrochloride and other key PRMT5 inhibitors in both biochemical and cellular assays. It is important to note that IC50 values can vary based on the specific experimental conditions, including the assay used and the cell line.
Table 1: Biochemical IC50 Values of PRMT5 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) |
| This compound | - | PRMT5 | Potent and selective inhibitor |
| JNJ-64619178 | Enzymatic Assay | PRMT5/MEP50 | 0.14[3][4] |
| GSK3326595 (Pemrametostat) | Enzymatic Assay | PRMT5/MEP50 | 6.2[5] |
| PRT811 | Enzymatic Assay | PRMT5/MEP50 | 3.9[6] |
| EPZ015666 (GSK3235025) | Enzymatic Assay | PRMT5 | 22[7] |
| MRTX1719 | Biochemical Assay (MTA+) | PRMT5 | 2.3[8] |
Data for this compound's direct biochemical IC50 was not available in the reviewed literature.
Table 2: Cellular IC50/GI50 Values of PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 |
| CMP-5 | Patient-derived ATL cells | Adult T-cell Leukemia/Lymphoma | 23.94–33.12 µM (120h)[9] |
| JNJ-64619178 | NCI-H1048 | Small Cell Lung Cancer | Potent antiproliferative activity[10] |
| GSK3326595 (Pemrametostat) | Z-138 | Mantle Cell Lymphoma | < 100 nM[5] |
| 5637 | Bladder Cancer | 0.069 µM (6 days)[11] | |
| A-172 | Glioblastoma | 1.167 µM (6 days)[11] | |
| PRT811 | U-87 MG | Glioblastoma | 134 nM (proliferation)[6] |
| EPZ015666 (GSK3235025) | Multiple MCL cell lines | Mantle Cell Lymphoma | Nanomolar range[7] |
PRMT5 Signaling Pathways and Mechanism of Action
PRMT5 inhibitors exert their anticancer effects by disrupting multiple oncogenic signaling pathways. PRMT5-mediated methylation influences gene expression, RNA splicing, and the activity of key signaling proteins. Inhibition of PRMT5 can lead to cell cycle arrest, apoptosis, and suppression of tumor growth.
Experimental Workflow for Efficacy Evaluation
The evaluation of PRMT5 inhibitor efficacy follows a structured workflow, progressing from in vitro biochemical and cellular assays to in vivo animal models.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of experimental data are paramount. Below are detailed methodologies for key experiments cited in the evaluation of PRMT5 inhibitors.
PRMT5 Enzymatic Activity Assay
This assay quantifies the direct inhibitory effect of a compound on the methyltransferase activity of the PRMT5/MEP50 complex.
-
Reagents: Recombinant human PRMT5/MEP50 complex, a suitable substrate (e.g., histone H4 peptide), S-adenosyl-L-[methyl-³H]methionine (³H-SAM), assay buffer, and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitor.
-
In a reaction plate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction and capture the radiolabeled peptide on a filter plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is proportional to the enzyme's activity. IC50 values are determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[2]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a PRMT5 inhibitor on cancer cell lines.
-
Materials: Cancer cell lines, complete cell culture medium, PRMT5 inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 or 120 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.[12]
Western Blot Analysis for Target Engagement
This method confirms that the inhibitor engages its target in a cellular context by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
-
Procedure:
-
Treat cancer cells with various concentrations of the PRMT5 inhibitor for a defined time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for SDMA and a loading control antibody (e.g., β-actin or a total histone antibody).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the extent of target inhibition.[13]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), cancer cell line, Matrigel (optional), and the PRMT5 inhibitor formulated for in vivo administration.
-
Procedure:
-
Subcutaneously implant human cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for SDMA).
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.[13]
Conclusion
The development of PRMT5 inhibitors represents a promising avenue in targeted cancer therapy. While this compound has demonstrated efficacy, particularly in adult T-cell leukemia/lymphoma, other inhibitors such as JNJ-64619178, GSK3326595, and PRT811 have also shown potent anti-tumor activity in a range of preclinical models. The choice of inhibitor for further investigation will depend on the specific cancer type, the desired pharmacological profile, and the tolerability of the compound. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Head-to-Head Comparison: CMP-5 Dihydrochloride and GSK3326595 in PRMT5 Inhibition
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases. Two prominent small molecule inhibitors, CMP-5 dihydrochloride (B599025) and GSK3326595, have been developed to selectively target this enzyme. This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their respective biochemical and cellular activities.
Mechanism of Action and Targeting
Both CMP-5 dihydrochloride and GSK3326595 are potent and selective inhibitors of PRMT5.[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in the regulation of gene expression, RNA splicing, and signal transduction.[2] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2]
GSK3326595 functions as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a competitive inhibitor with respect to the protein substrate.[2] It binds to the substrate-binding pocket of the PRMT5/MEP50 complex, thereby preventing the methylation of target proteins.[2] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels.[2] Similarly, CMP-5 is a potent, specific, and selective PRMT5 inhibitor, although detailed kinetic studies are less publicly available.[1][3]
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency of these inhibitors reveals their high affinity for PRMT5. The following table summarizes their key quantitative data.
| Parameter | This compound | GSK3326595 |
| Target | PRMT5[1][3] | PRMT5[2][4] |
| IC₅₀ | Not explicitly stated in a comparable assay | 6.2 nM[5][6] to 9.2 nM[7] |
| Selectivity | No activity against PRMT1, PRMT4, and PRMT7[1][3] | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases[8] |
Cellular Activity and Therapeutic Potential
Both compounds have demonstrated anti-proliferative effects in various cancer cell lines.
| Cellular Effect | This compound | GSK3326595 |
| Effect on Cancer Cells | Selectively toxic to lymphoma cells, with limited toxicity to normal resting B lymphocytes.[1] Prevents Epstein-Barr virus (EBV)-driven B-lymphocyte transformation.[1][3] | Inhibits proliferation and promotes apoptosis in numerous solid and hematologic tumor cell lines.[] Induces alternative splicing of MDM4, leading to p53 pathway activation.[8][] |
| In Vivo Efficacy | Not detailed in the provided search results. | Reduces tumor growth in a Z-138 mouse xenograft model.[8] Showed modest antitumor activity in a phase 1 clinical trial in patients with advanced solid tumors and non-Hodgkin lymphoma.[10][11] |
GSK3326595 has been more extensively characterized in terms of its cellular mechanism, which involves the induction of alternative splicing of the p53 inhibitor MDM4, thereby activating the p53 tumor suppressor pathway.[8][] This provides a clear mechanistic rationale for its anti-cancer effects. Furthermore, GSK3326595 has progressed to clinical trials, and while it showed limited single-agent activity in heavily pretreated patients, it provides valuable clinical data.[10][11][12] Information on the in vivo efficacy of this compound is less detailed in the available resources.
Signaling Pathway and Experimental Workflow
The mechanism of action of PRMT5 inhibitors like GSK3326595 can be visualized as an interruption of the PRMT5-mediated gene regulation pathway.
Caption: PRMT5 Inhibition Pathway.
A typical experimental workflow to assess the efficacy of these inhibitors is outlined below.
Caption: Inhibitor Evaluation Workflow.
Experimental Protocols
PRMT5 Inhibition Assay (General Protocol)
A typical biochemical assay to determine the IC₅₀ of PRMT5 inhibitors involves a radiometric or fluorescence-based method.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human PRMT5/MEP50 complex, a methyl donor (e.g., S-[³H-methyl]-adenosyl-L-methionine), and a peptide substrate (e.g., a histone H4-derived peptide).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (CMP-5 or GSK3326595) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of methylated product. For radiometric assays, this can be done by capturing the radiolabeled peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the methylated product can be used in an ELISA-like format.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CMP-5 or GSK3326595 for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for SDMA. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]
Conclusion
Both this compound and GSK3326595 are valuable research tools for studying the function of PRMT5. GSK3326595 is a well-characterized inhibitor with extensive public data on its potency, selectivity, cellular mechanism of action, and clinical activity. CMP-5 is also a potent and selective PRMT5 inhibitor, though more detailed comparative data would be beneficial for a direct head-to-head assessment. The choice between these inhibitors may depend on the specific research question, the need for a clinically evaluated compound, and the desired depth of mechanistic understanding. For researchers investigating the broader landscape of PRMT5 inhibition, GSK3326595 currently offers a more comprehensive dataset.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK3326595 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 10. onclive.com [onclive.com]
- 11. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Comparative Analysis of CMP-5 Dihydrochloride in Preclinical Research
A detailed examination of the available data on CMP-5 dihydrochloride (B599025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), reveals a consistent pattern of activity in preclinical models of cancer and autoimmune disease. This guide provides a comparative analysis of published data on CMP-5 dihydrochloride, focusing on its reproducibility, and offers a summary of its performance against other PRMT5 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
This compound has emerged as a valuable tool for investigating the biological functions of PRMT5, an enzyme implicated in various diseases, including cancer and inflammatory disorders. Its mechanism of action involves the selective inhibition of PRMT5's methyltransferase activity, leading to the blockage of symmetric dimethylation of arginine residues on histone and non-histone proteins.[1]
Comparative Efficacy in Lymphoma and T-cell Subsets
Published studies have demonstrated the efficacy of this compound in specific cellular contexts. Notably, research has highlighted its potential in preventing the transformation of B-cells driven by the Epstein-Barr virus (EBV) and in suppressing the proliferation of lymphoma cells. Furthermore, studies have consistently reported its preferential inhibition of T helper 1 (Th1) cell proliferation over T helper 2 (Th2) cells, suggesting a potential therapeutic application in Th1-mediated autoimmune diseases.
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| EBV-infected B-cells | Transformation Assay | Not specified | Prevention of B-cell transformation | Alinari L, et al. (2015) |
| Lymphoma cell lines | Proliferation Assay | 40 µM | Decreased cell proliferation | Alinari L, et al. (2015) |
| Human Th1 cells | Proliferation Assay | 26.9 µM (IC50) | Inhibition of proliferation | Webb LM, et al. (2017) |
| Human Th2 cells | Proliferation Assay | 31.6 µM (IC50) | Inhibition of proliferation | Webb LM, et al. (2017) |
| ATL cell lines | Proliferation Assay | 3.98 - 7.58 µM (IC50) | Inhibition of proliferation | Panfil et al. (2015) |
Reproducibility of Findings
While direct, independent replication studies of the initial findings on this compound are not extensively published, the consistent reporting of its selective PRMT5 inhibitory activity and its effects on specific cell lineages across different research groups provides indirect evidence of the reproducibility of its core biological activities. The commercially available nature of the compound allows for its broad use in the scientific community, and the alignment of findings from independent laboratories using this tool would further strengthen the confidence in its reported effects.
Comparison with Alternative PRMT5 Inhibitors
This compound is noted for its high selectivity for PRMT5 over other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7. This selectivity is a key advantage in dissecting the specific roles of PRMT5. In the broader landscape of PRMT5 inhibitors, several other compounds have been developed and characterized. A direct, head-to-head comparison of this compound with these other inhibitors within the same experimental systems is not extensively documented in the public domain. However, based on available data, a qualitative comparison can be made.
| Inhibitor | Target | Reported Potency (IC50) | Key Features |
| This compound | PRMT5 | 3.98 - 31.6 µM (cell-based) | High selectivity over other PRMTs. |
| GSK3326595 (EPZ015666) | PRMT5 | <25 nM (biochemical) | Potent, orally bioavailable. |
| JNJ-64619178 | PRMT5 | <10 nM (biochemical) | Potent, brain-penetrant. |
| MRTX1719 | PRMT5-MTA complex | Not specified | Selective for MTAP-deleted cancers. |
It is important to note that the reported potency of these inhibitors can vary depending on the assay conditions (biochemical vs. cell-based) and the specific cell lines used.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the literature for the evaluation of this compound.
B-cell Transformation Assay
Objective: To assess the effect of this compound on the transformation of B-cells by Epstein-Barr virus (EBV).
Protocol:
-
Isolate primary B-cells from healthy donor peripheral blood.
-
Infect the B-cells with EBV in the presence of various concentrations of this compound or vehicle control.
-
Culture the cells for 3-4 weeks.
-
Monitor the formation of lymphoblastoid cell lines (LCLs) as an indicator of transformation.
-
Quantify the number and size of LCLs in each treatment group.
T-cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of T helper cell subsets.
Protocol:
-
Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).
-
Differentiate the CD4+ T-cells into Th1 and Th2 subtypes using appropriate cytokine cocktails.
-
Activate the differentiated Th1 and Th2 cells with anti-CD3 and anti-CD28 antibodies.
-
Treat the activated cells with a range of concentrations of this compound or vehicle control.
-
Culture the cells for 72 hours.
-
Measure cell proliferation using a standard method, such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
Calculate the half-maximal inhibitory concentration (IC50) for each T-cell subset.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Inhibition by CMP-5.
Caption: Experimental Workflow for Evaluating PRMT5 Inhibitors.
References
Comparative Efficacy of CMP-5 Dihydrochloride and Other PRMT5 Inhibitors Across Diverse Cancer Cell Lines
A comprehensive analysis of the in vitro potency and mechanisms of action of the novel PRMT5 inhibitor, CMP-5 dihydrochloride (B599025), in comparison to other leading inhibitors, GSK3326595 and JNJ-64619178. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their effects on various cancer cell lines, supported by detailed experimental data and protocols.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating a multitude of cellular processes that are often dysregulated in cancer, including cell proliferation, survival, and RNA splicing. This has led to the development of several small molecule inhibitors targeting PRMT5. This guide focuses on the cross-validation of the effects of CMP-5 dihydrochloride, a potent and selective PRMT5 inhibitor, and compares its in vitro activity with two other well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178, across a panel of cancer cell lines.
Comparative Analysis of In Vitro Anti-proliferative Activity
The in vitro efficacy of this compound, GSK3326595, and JNJ-64619178 was assessed across various cancer cell lines, primarily focusing on lymphoma and breast cancer, where PRMT5 overexpression is frequently observed. The half-maximal growth inhibitory concentrations (gIC50) and half-maximal inhibitory concentrations (IC50) were determined to quantify the anti-proliferative effects of these compounds.
| Compound | Cell Line | Cancer Type | gIC50 / IC50 (nM) | Reference |
| CMP-5 | JeKo-1 | Mantle Cell Lymphoma | Not explicitly quantified in the provided search results. Effects on downstream signaling were observed. | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not explicitly quantified in the provided search results. Effects on downstream signaling were observed. | [1] | |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | Not explicitly quantified in the provided search results. Effects on downstream signaling were observed. | [1] | |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | < 100 | [2] |
| JVM-2 | Mantle Cell Lymphoma | < 100 | [2] | |
| JeKo-1 | Mantle Cell Lymphoma | > 100 | [2] | |
| MINO | Mantle Cell Lymphoma | > 100 | [2] | |
| REC-1 | Mantle Cell Lymphoma | > 100 | [2] | |
| MCF-7 | Breast Cancer | gIC50 values in the low nM range | [2] | |
| MDA-MB-468 | Breast Cancer | gIC50 values in the low nM range | [2] | |
| 5637 | Bladder Cancer | 69 | [3] | |
| A-172 | Glioblastoma | 1167 | [3] | |
| JNJ-64619178 | Various Cancer Cell Lines | Lung, Breast, Pancreatic, Hematological Malignancies | Potent antiproliferative activity observed | [4][5] |
| - | - | IC50 = 0.14 nM (enzymatic assay) | [6][7] |
Mechanism of Action and Impact on Signaling Pathways
This compound, along with GSK3326595 and JNJ-64619178, exerts its anti-cancer effects by directly inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on histone and non-histone proteins, which in turn affects downstream cellular processes.
A key mechanism of action for CMP-5 in lymphoma cells is the modulation of the WNT/β-catenin and AKT/GSK3β signaling pathways.[1][8][9] Inhibition of PRMT5 by CMP-5 leads to the derepression of WNT pathway antagonists, AXIN2 and WIF1.[1][8] This, coupled with decreased levels of active phospho-AKT and inactive phospho-GSK3β, results in the reduced transcription of WNT/β-catenin target genes such as CYCLIN D1, c-MYC, and SURVIVIN, ultimately leading to enhanced lymphoma cell death.[1][8]
Similarly, GSK3326595 has been shown to induce the alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway.[10] JNJ-64619178 has also demonstrated potent and broad inhibition of cellular growth in various cancer cell lines.[4][5]
Caption: Mechanism of action of PRMT5 inhibitors.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, GSK3326595, or JNJ-64619178 in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692).
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[11][12]
Caption: Workflow for cell viability assays.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of the inhibitors on key proteins in signaling pathways.
-
Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitors at various concentrations and time points. Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, β-catenin, Cyclin D1, c-Myc, Survivin, and a loading control like β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.[13][14]
Conclusion
This compound demonstrates significant potential as a PRMT5 inhibitor, effectively targeting key pro-survival signaling pathways in cancer cells. While direct comparative IC50 values against other leading inhibitors in a broad panel of cell lines require further investigation, its clear impact on the WNT/β-catenin and AKT/GSK3β pathways in lymphoma cells highlights its promise. The provided data and protocols offer a solid foundation for researchers to conduct their own cross-validation studies and further explore the therapeutic potential of this compound in various cancer contexts.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interpriseusa.com [interpriseusa.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Independent Verification of CMP-5 Dihydrochloride's Potency: A Comparative Guide to PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PRMT5 Inhibitor Efficacy
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target, particularly in oncology. This guide provides an independent verification of the inhibitory potency of CMP-5, a selective PRMT5 inhibitor, by comparing its half-maximal inhibitory concentration (IC50) with other notable PRMT5 inhibitors. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the objective assessment of these compounds for research and development purposes.
Comparative Analysis of PRMT5 Inhibitor IC50 Values
The potency of CMP-5 and its alternatives was evaluated across various cancer cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce PRMT5 activity by 50%, are summarized in the table below. It is important to note that IC50 values can vary depending on the assay type (biochemical vs. cell-based) and the specific cell line used.
| Inhibitor | Assay Type | Cell Line / Target | IC50 | Reference |
| CMP-5 | Cell Proliferation | HTLV-1 infected (MT2, HUT102) | 3.98 - 7.58 µM | [1][2] |
| Cell Proliferation | Adult T-Cell Leukemia (ATL) cell lines | 3.98 - 21.65 µM | [2] | |
| Cell Proliferation | T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines | 32.5 - 92.97 µM | [2] | |
| GSK3326595 (Pemrametostat) | Biochemical | PRMT5/MEP50 | 6.2 nM | [3] |
| Biochemical | PRMT5/MEP50 | 22 nM | [4] | |
| Cell Proliferation | Various Cancer Cell Lines | < 1 µM in 147/276 cell lines | [5] | |
| JNJ-64619178 (Onametostat) | Biochemical | PRMT5/MEP50 | 0.14 nM | [6][7][8][9] |
| Cell Proliferation | Various Cancer Cell Lines | 0.08 nM to >100 nM | [10] | |
| HLCL61 | Cell Proliferation | HTLV-1 infected (MT2, HUT102) | 3.09 - 7.58 µM | [5] |
| Cell Proliferation | ATL cell lines | 3.09 - 7.58 µM | [5] | |
| Cell Proliferation | T-ALL cell lines | 13.06 - 22.72 µM | [5] |
Understanding PRMT5 and its Inhibition
PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1] PRMT5 inhibitors, such as CMP-5, typically function by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), or the protein substrate, thereby blocking its methyltransferase activity.[1]
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition by CMP-5.
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values is fundamental to the evaluation of inhibitor potency. Below are generalized protocols for both biochemical and cell-based assays commonly used to assess PRMT5 inhibitors.
Biochemical PRMT5/MEP50 Methyltransferase Assay
This assay directly quantifies the enzymatic activity of the PRMT5/MEP50 complex and the inhibitory effect of the test compound.
-
Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Methyltransferase-Glo (MT-Glo) Assay Kit
-
S-adenosylmethionine (SAM)
-
Histone-derived substrate peptide (e.g., H4)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a multi-well plate, incubate the PRMT5/MEP50 enzyme with varying concentrations of the inhibitor.
-
Initiate the methyltransferase reaction by adding SAM and the substrate peptide.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction and quantify the amount of S-adenosylhomocysteine (SAH) produced using a detection reagent that generates a luminescent signal. The signal is inversely proportional to PRMT5 activity.[1]
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.[1]
-
Cell-Based Proliferation Assay (MTT or CellTiter-Glo)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).[5]
-
Incubate the plates for a specified period (e.g., 72 to 120 hours).[5]
-
For MTT assay, add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer.[5] For CellTiter-Glo, add the reagent directly to the wells.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PRMT5 Inhibition: A Comparative Guide to Orthogonal Assays for CMP-5 Dihydrochloride
For researchers, scientists, and drug development professionals, establishing robust and reliable methods to confirm target engagement and downstream functional effects of enzyme inhibitors is paramount. This guide provides a comparative overview of key orthogonal assays to validate the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by CMP-5 dihydrochloride (B599025), with a comparative analysis against other known PRMT5 inhibitors.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. CMP-5 dihydrochloride is a potent and selective inhibitor of PRMT5. To rigorously confirm its inhibitory activity, a multi-pronged approach using orthogonal assays is essential. This guide details the experimental protocols for such assays and presents a comparative analysis of this compound with other PRMT5 inhibitors.
Comparative Efficacy of PRMT5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized PRMT5 inhibitors across various assays and cell lines. This data provides a quantitative comparison of their potency.
| Inhibitor | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| CMP-5 | Cell Proliferation | HTLV-1 infected (MT2, HUT102) | 3.98 - 7.58 | [1] |
| Cell Proliferation | ATL cell lines (KOB, SU9T-01, KK1, SO4, ED) | 3.98 - 7.58 | [1] | |
| Cell Proliferation | T-ALL cell lines | 32.5 - 92.97 | [2] | |
| HLCL61 | Cell Proliferation | ATL-related cell lines | 3.09 - 7.58 | [2] |
| Cell Proliferation | T-ALL cell lines | 13.06 - 22.72 | [2] | |
| GSK3326595 (Pemrametostat) | Biochemical (PRMT5/MEP50) | - | 0.006 - 0.0197 | [3] |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) | Varies (nM range) | [4] | |
| EPZ015666 | Biochemical | - | 0.022 | [4][5] |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) | Varies (nM range) | [4] | |
| JNJ-64619178 (Onametostat) | Biochemical (PRMT5/MEP50) | - | <0.001 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including assay format, substrate concentration, and cell type used.
Orthogonal Assays for PRMT5 Inhibition
To provide a high degree of confidence in the inhibitory effects of this compound, a combination of biochemical and cell-based assays should be employed.
Western Blotting for Symmetric Dimethylarginine (SDMA) Marks
Principle: This assay directly measures the downstream consequence of PRMT5 inhibition by quantifying the reduction in symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates, such as SmD3 or histone H4. A decrease in the SDMA signal upon treatment with an inhibitor confirms its on-target activity in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., Z-138 mantle cell lymphoma) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other PRMT5 inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (anti-SDMA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the SDMA signal and normalize to a loading control (e.g., β-actin or GAPDH). Plot the normalized SDMA levels against the inhibitor concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical assay that confirms direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to PRMT5, the protein-ligand complex becomes more resistant to heat-induced denaturation. This thermal shift can be quantified by measuring the amount of soluble PRMT5 remaining after a heat challenge.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line to 80-90% confluency. Treat the cells with this compound or a vehicle control at a desired concentration for 1-2 hours at 37°C to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting as described above, using a primary antibody specific for PRMT5.
-
-
Data Analysis: Quantify the band intensities for PRMT5 at each temperature. Plot the normalized band intensities against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
PRMT5 Enzymatic Assay (ELISA-based)
Principle: This biochemical assay directly measures the enzymatic activity of PRMT5 and the inhibitory effect of compounds like this compound. The assay quantifies the methylation of a specific substrate by PRMT5.
Experimental Protocol:
-
Assay Principle: A typical PRMT5 ELISA kit utilizes a microplate pre-coated with a substrate (e.g., a histone H4 peptide). Recombinant PRMT5 enzyme, the methyl donor S-adenosylmethionine (SAM), and the inhibitor are added to the wells. The amount of methylated substrate is then detected using a specific antibody that recognizes the symmetric dimethylarginine mark, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors.
-
To the wells of the microplate, add the reaction buffer, recombinant PRMT5/MEP50 complex, and the inhibitor.
-
Initiate the reaction by adding SAM and the substrate.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C.
-
Wash the wells to remove unbound reagents.
-
Add the detection antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the PRMT5 activity. Calculate the percentage of inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
Visualizing PRMT5 Signaling and Experimental Workflows
To better understand the context of PRMT5 inhibition and the experimental approaches, the following diagrams illustrate the PRMT5 signaling pathway and the general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Point of Inhibition by CMP-5.
Caption: Experimental Workflow for PRMT5 Inhibitor Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Side-by-side analysis of the phenotypic effects of different PRMT5 inhibitors.
An Objective Comparison for Researchers and Drug Development Professionals
The landscape of oncology drug development has seen a significant focus on epigenetic targets, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a promising candidate for therapeutic intervention in a variety of cancers.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of both histone and non-histone proteins, playing a crucial role in cellular processes such as gene expression, mRNA splicing, and signal transduction.[1][2] Its overexpression is linked to poor prognosis in numerous cancers, making it an attractive therapeutic target.[1][3] This guide provides a comparative analysis of the phenotypic effects of several key PRMT5 inhibitors, supported by experimental data.
PRMT5 inhibitors are small molecules designed to block the enzyme's methyltransferase activity.[1][4] By doing so, they disrupt cellular processes aberrantly driven by PRMT5 in cancer cells, leading to the inhibition of cell growth and induction of apoptosis.[1][5][6] These inhibitors can be broadly categorized, with some being S-adenosylmethionine (SAM) competitive inhibitors and others exhibiting unique mechanisms like methylthioadenosine (MTA)-cooperative inhibition, which shows enhanced selectivity in cancers with MTAP gene deletion.[1][7][8][9]
Quantitative Efficacy of PRMT5 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of selected PRMT5 inhibitors across various cancer models.
| Inhibitor | Type | Cancer Model(s) | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition, TGI) | Reference(s) |
| YQ36286 | SAM Uncompetitive, Peptide Competitive | Mantle Cell Lymphoma (MCL) | nM range in MCL cell lines | ~95% TGI in Z138 MCL xenograft model after 21 days | [2][10] |
| EPZ015666 (GSK3326595) | Substrate Competitive | Triple-Negative Breast Cancer (TNBC), Advanced Solid Tumors, Non-Hodgkin's Lymphoma (NHL) | Not specified | 39% TGI in TNBC xenograft model | [5][10][11] |
| MRTX1719 | MTA-Cooperative | MTAP-deleted Cancers (e.g., HCT116 colorectal, LU99 lung) | Potent inhibition of PRMT5/MTA complex | Significant TGI in MTAP-deleted HCT116 xenografts; no effect in MTAP WT models | [7] |
| AZ-PRMT5i-1 | MTA-Cooperative | MTAP-deficient Cancers | Sub-10 nM cell potency | Significant efficacy in several MTAP-deficient preclinical cancer models | [12] |
| JNJ-64619178 | SAM-Competitive | Advanced Solid Tumors, B-cell NHL | Not specified | Demonstrated antitumor activity in solid and hematologic models | [7][13][14] |
| PRT382 | SAM-Competitive | Mantle Cell Lymphoma (MCL) | 100 nM induced apoptosis in MCL cell lines | Significantly decreased disease burden and increased survival in ibrutinib-resistant MCL PDX models | [10][15] |
| PF-06939999 | Not specified | Advanced/Metastatic Solid Tumors | Not specified | Displayed dose-dependent and manageable toxicities with tumor responses observed | [13][14] |
| AMG 193 | MTA-Cooperative | MTAP-deleted Cancers | Not specified | Preclinical data supports vulnerability of MTAP-null tumors | [10][13] |
Analysis of Phenotypic Effects
Inhibition of PRMT5 by this diverse set of small molecules consistently leads to several key phenotypic outcomes in cancer cells.
-
Inhibition of Cell Proliferation: A common effect across nearly all PRMT5 inhibitors is the significant reduction in cancer cell proliferation.[5][6][16] For instance, treatment of Mantle Cell Lymphoma (MCL) cell lines with YQ36286 led to potent cell killing with IC50 values in the nanomolar range.[2] Similarly, shRNA-mediated knockdown or chemical inhibition of PRMT5 resulted in a significant decrease in cellular proliferation in HTLV-1-positive T-cell lines.[6]
-
Induction of Apoptosis: PRMT5 inhibition triggers programmed cell death in various cancer models.[5][6] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.[15] For example, the inhibitor PRT382 was shown to promote apoptosis in MCL cells by upregulating the expression of pro-apoptotic BCL-2 family members like BAX and BAK1 through a FOXO1-dependent mechanism.[15] Inhibition of PRMT5 with GSK591 in lung cancer cells also enhanced resveratrol-induced apoptosis, as evidenced by increased levels of cleaved caspase 3 and cleaved PARP.[17]
-
Cell Cycle Arrest: Disruption of PRMT5 function frequently leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5][18] PRMT5 inhibition can cause a decrease in the S-phase population and an increase in quiescent (G0) cells.[18] Mechanistically, PRMT5 has been shown to regulate key cell cycle regulators, and its inhibition can reactivate tumor suppressor pathways.[1][2] In some cancer models, PRMT5 inhibition alters the methylation and regulatory function of E2F1, a key transcription factor involved in cell cycle progression, leading to cell cycle arrest.[19]
-
Genomic Instability: PRMT5 plays a role in DNA damage repair.[5] Consequently, its inhibition can lead to increased DNA damage and genomic instability in cancer cells, potentially sensitizing them to DNA-damaging agents.[5][13]
Signaling Pathways and Experimental Workflows
PRMT5 inhibitors exert their anticancer effects by modulating various signaling pathways. PRMT5 regulates the expression of pro-survival proteins and key cell cycle regulators.[1][2] Its inhibition can lead to the reactivation of tumor suppressor pathways and the induction of apoptosis.[2]
Caption: PRMT5 signaling pathways in cancer.
The evaluation of PRMT5 inhibitors typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of findings rely on detailed methodologies. Below are summaries of key experimental protocols used in the evaluation of PRMT5 inhibitors.
1. Cell Viability Assay (e.g., CCK-8)
-
Objective: To determine the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells.
-
Methodology:
-
Cancer cells (e.g., A549, ASTC-a-1) are seeded into 96-well plates at a density of approximately 3,000 cells per well and allowed to adhere overnight.[17]
-
The following day, cells are treated with various concentrations of the PRMT5 inhibitor (e.g., GSK591) or a vehicle control (e.g., DMSO).[17]
-
Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are calculated using non-linear regression analysis.[18]
-
2. Western Blot Analysis
-
Objective: To measure the levels of specific proteins to confirm target engagement (e.g., reduction in sDMA) and downstream pathway modulation.
-
Methodology:
-
Cells are treated with the PRMT5 inhibitor or vehicle control for the desired time.
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for proteins of interest (e.g., PRMT5, total sDMA, cleaved caspase-3, cleaved PARP, p-Akt, Akt, β-actin).[17]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
-
Methodology:
-
Human cancer cells (e.g., Z-138, HCT116) are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[2][15]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The PRMT5 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) according to a specific dosing schedule (e.g., daily, 4 days on/3 days off).[2][15] The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.[2]
-
At the end of the study, mice are euthanized, and tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for sDMA levels).[2]
-
Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
-
Conclusion
The development of PRMT5 inhibitors represents a promising therapeutic strategy for a range of cancers.[1][2] The data presented highlight the potent anti-tumor activity of several PRMT5 inhibitors in preclinical models, demonstrating consistent phenotypic effects including reduced proliferation, cell cycle arrest, and apoptosis.[5][6][18] The emergence of MTA-cooperative inhibitors like MRTX1719 offers a precision medicine approach for MTAP-deleted cancers, potentially improving the therapeutic window.[7][8][12] While early clinical trial results have been mixed, ongoing research into novel inhibitors and combination strategies holds promise for the successful clinical translation of these agents.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. login.medscape.com [login.medscape.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. mdpi.com [mdpi.com]
- 15. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the in vivo potency and toxicity of CMP-5 dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response. This guide provides an objective comparison of the in vivo potency and toxicity of a synthetic non-nucleotide STING agonist, SR-717, and the natural endogenous STING agonist, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). The information presented is based on preclinical data from murine cancer models.
In Vivo Potency: A Head-to-Head Comparison
The anti-tumor efficacy of SR-717 and cGAMP has been evaluated in various syngeneic mouse models. Below is a summary of their performance in key cancer models.
| STING Agonist | Cancer Model | Administration Route & Dose | Key Efficacy Findings |
| SR-717 | GL261 Glioma (C57BL/6 mice) | Intravenous (formulated in RGE-HFn NPs) | Moderate inhibition of tumor growth as a free drug.[1] Nanoparticle formulation led to a 55.3% reduction in tumor volume compared to PBS control and an 83% durable cure rate.[1] |
| B16-F10 Melanoma (C57BL/6 mice) | Intravenous (formulated in FA-SR717-NLC) | Combination with an oncolytic virus (S218) effectively inhibited melanoma metastasis.[2] | |
| cGAMP | CT26 Colon Adenocarcinoma (BALB/c mice) | Intratumoral | Dose-dependent inhibition of tumor growth and increased survival at 5, 10, and 20 mg/kg.[3] |
| LL2 Lewis Lung Carcinoma (C57BL/6 mice) | Intratumoral | Significant reduction in tumor volume at doses of 10 µg per mouse.[4] | |
| B16-F10 Melanoma (C57BL/6 mice) | Intratumoral (0.005 µg - 5 µg) | Dose-dependent delay in tumor growth and increased overall survival, with enhanced efficacy when combined with anti-PD-1 therapy.[5] |
In Vivo Toxicity Profile
The assessment of in vivo toxicity is crucial for the therapeutic potential of any STING agonist. The available data on SR-717 and cGAMP suggests that while they are generally well-tolerated at effective doses, some effects on animal well-being have been observed.
| STING Agonist | Cancer Model | Administration Route & Dose | Observed Toxicity |
| SR-717 | GL261 Glioma (C57BL/6 mice) | Intravenous (free drug) | A slower drop in body weight compared to the PBS-treated control group, suggesting modest therapeutic effects with some impact on animal health.[1] |
| C57BL/6 mice (radiation exposure model) | Intraperitoneal | Improved survival rate and body weight of irradiated mice, indicating a protective effect against radiation-induced damage.[6] | |
| cGAMP | CT26 Colon Adenocarcinoma (BALB/c mice) | Intratumoral (up to 20 mg/kg) | No significant weight loss or other overt signs of toxicity were reported at effective anti-tumor doses.[3] |
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo anti-tumor efficacy of STING agonists in a syngeneic mouse model, based on methodologies reported in the cited literature.[1][3][4][5][7][8][9][10][11][12][13][14][15][16][17]
1. Cell Culture and Tumor Implantation:
-
Culture murine cancer cell lines (e.g., B16-F10 melanoma or CT26 colon carcinoma) in appropriate media and conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1-5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of syngeneic mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26).
2. Animal Housing and Monitoring:
-
House mice in a specific-pathogen-free facility with ad libitum access to food and water.
-
Monitor animal health daily, including body weight, food and water intake, and general behavior.
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare the STING agonist (SR-717 or cGAMP) in a sterile vehicle solution (e.g., PBS or a specified formulation buffer).
-
Administer the treatment according to the planned schedule. Common routes include:
-
Intratumoral (i.t.) injection: Directly inject a small volume (e.g., 20-50 µL) of the STING agonist solution into the tumor.
-
Intraperitoneal (i.p.) injection: Inject the solution into the peritoneal cavity.
-
Intravenous (i.v.) injection: Inject the solution into the tail vein, often used for systemic delivery or nanoparticle formulations.
-
-
The control group should receive the vehicle solution following the same administration route and schedule.
4. Efficacy and Toxicity Assessment:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the time of tumor measurement.
-
Monitor for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immune cell infiltration).
-
For survival studies, monitor mice until they meet predefined endpoint criteria.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 11. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 13. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Syngeneic B16F10 Melanoma Causes Cachexia and Impaired Skeletal Muscle Strength and Locomotor Activity in Mice [frontiersin.org]
- 17. Tumor-specific Th2 responses inhibit growth of CT26 colon-cancer cells in mice via converting intratumor regulatory T cells to Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CMP-5 Dihydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CMP-5 dihydrochloride (B599025), a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Profile
CMP-5 dihydrochloride is classified with several hazards that necessitate cautious handling throughout its lifecycle, from use to disposal. Understanding these hazards is the first step in implementing safe disposal practices.
Based on available safety data, this compound presents the following risks:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
-
Harmful to aquatic life with long-lasting effects[1]
These classifications underscore the importance of preventing the release of this compound into the environment and avoiding personal exposure during disposal.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed. |
| Skin Irritation | Skin Irrit. 2 | Causes skin irritation. |
| Eye Irritation | Eye Irrit. 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute | Aquatic Acute 3 | Harmful to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | Aquatic Chronic 3 | Harmful to aquatic life with long lasting effects. |
This data is synthesized from available Safety Data Sheets.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never treat it as common laboratory or household waste. It must be managed as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container. The container should be robust, sealable, and made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
Empty Containers: "Empty" containers of this compound are not truly empty and will retain residue. These should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be disposed of as hazardous waste unless otherwise directed by your institution's environmental health and safety (EHS) office.
Step 3: Labeling
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Final Disposal
-
Consult Official Regulations: The final disposal of this compound must be conducted in accordance with all local, regional, and national regulations[1][2].
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on specific disposal procedures. They will arrange for the collection and proper disposal of the hazardous waste through a licensed contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink or into any sewage system[1]. This is to prevent harm to aquatic life and to avoid contaminating waterways[3].
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of a chemical like this compound.
Caption: A workflow for the proper handling and disposal of laboratory chemical waste.
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling CMP-5 dihydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of CMP-5 dihydrochloride (B599025) (CAS 880813-42-3), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Given the absence of a specific Safety Data Sheet (SDS) for CMP-5 dihydrochloride, this document synthesizes general principles for managing hazardous laboratory chemicals and available data on PRMT5 inhibitors to ensure a safe operational environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not publicly available, it should be treated as a potentially hazardous substance due to its biological activity as a PRMT5 inhibitor. PRMT5 inhibitors are known to have anti-proliferative and cytotoxic effects. All personnel must be trained in chemical safety and adhere to the PPE requirements outlined below.
Potential Hazards Associated with PRMT5 Inhibitors:
| Hazard Category | Potential Effects |
| Acute Toxicity | Harmful if swallowed or inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Sensitization | May cause an allergic skin reaction. |
| Systemic Effects | Based on clinical trials of other PRMT5 inhibitors, potential systemic effects could include fatigue, anemia, nausea, and thrombocytopenia.[1][2][3] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended PPE | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for handling concentrated solutions. |
| Laboratory coat | A fully buttoned lab coat is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or for splash protection. | |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimize exposure and maintain the integrity of this compound.
Handling Procedures:
-
Engineering Controls: All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with a detergent solution. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. All spill cleanup materials must be disposed of as hazardous waste.
Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Access: Store in a locked cabinet or a restricted-access area.
Experimental Protocol: B-Lymphocyte Transformation Assay
CMP-5 has been shown to block Epstein-Barr virus (EBV)-driven B-lymphocyte transformation.[4][5] The following is a generalized protocol for assessing the effect of CMP-5 on this process.
Methodology:
-
Cell Culture: Culture primary B-lymphocytes in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
EBV Infection: Infect the B-lymphocytes with a defined titer of EBV.
-
Compound Treatment: Immediately after infection, treat the cells with varying concentrations of this compound (e.g., 0-100 µM). A vehicle control (e.g., DMSO) must be included.
-
Incubation: Incubate the cells for a period sufficient for transformation to occur (typically 2-4 weeks), replacing the medium and compound as necessary.
-
Assessment of Transformation: Transformation can be assessed by observing the formation of lymphoblastoid cell lines (LCLs), which are characterized by immortalized growth. This can be quantified by methods such as:
-
Microscopy: Visually inspecting for the emergence of proliferating cell clumps.
-
Proliferation Assays: Using assays like MTT or CellTiter-Glo to measure cell viability and proliferation.
-
-
Data Analysis: Plot the degree of transformation or cell proliferation against the concentration of this compound to determine the inhibitory effect.
Experimental Workflow for B-Lymphocyte Transformation Assay:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and lab consumables, in a designated, leak-proof hazardous waste container. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Liquid Waste: Collect all liquid waste, including stock solutions, experimental media containing the compound, and solvent rinses, in a sealed, chemical-resistant hazardous waste container. The container should be clearly labeled.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
Institutional Guidelines:
Always consult and follow your institution's specific guidelines for hazardous waste disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
